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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Methodologies of 4-Methyl-3-propylcyclohexan-1-one: A Technical Whitepaper

Executive Overview In the landscape of organic synthesis and drug discovery, dialkyl-substituted cyclohexanones serve as critical scaffolds for developing complex terpene analogs, fragrance compounds, and lipophilic phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of organic synthesis and drug discovery, dialkyl-substituted cyclohexanones serve as critical scaffolds for developing complex terpene analogs, fragrance compounds, and lipophilic pharmaceutical intermediates. 4-Methyl-3-propylcyclohexan-1-one is a prime example of such a building block. Characterized by a six-membered cyclic ketone core with adjacent stereocenters, the molecule presents unique conformational dynamics. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical architecture, and a validated, self-monitoring synthetic protocol for its generation.

Physicochemical Profiling

Understanding the baseline metrics of 4-Methyl-3-propylcyclohexan-1-one is essential for downstream chromatographic purification and biological assay formulation. The compound acts as a highly lipophilic, neutral entity with a single hydrogen-bond acceptor (the carbonyl oxygen)[1].

Quantitative Data Summary
PropertyValue
Chemical Name 4-Methyl-3-propylcyclohexan-1-one
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
CAS Registry Number 911797-27-8
PubChem CID 85597083
Topological Polar Surface Area (TPSA) 17.1 Ų
Hydrogen Bond Donors / Acceptors 0 / 1

Data sourced from verified chemical registries and structural databases[1],.

Stereochemical Architecture & Conformational Dynamics

The structural complexity of 4-Methyl-3-propylcyclohexan-1-one arises from its two contiguous chiral centers at C3 and C4. This results in four possible stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

In a cyclohexane ring, substituents experience severe 1,3-diaxial steric clashes when forced into axial positions. The conformational free energy (A-value) dictates substituent preference for the equatorial plane. Because the propyl group (A-value ≈ 2.1 kcal/mol) and the methyl group (A-value ≈ 1.7 kcal/mol) both strongly prefer equatorial orientations, the thermodynamically favored product is the trans-isomer , where both groups can simultaneously occupy equatorial positions (e,e). Conversely, the cis-isomer forces one of the alkyl groups into an axial position (a,e or e,a), significantly raising the ground-state energy of the molecule.

StereoRel Root 4-Methyl-3-propylcyclohexan-1-one (Chiral Centers: C3, C4) Cis cis-Isomer (ax,eq or eq,ax) Root->Cis Trans trans-Isomer (eq,eq or ax,ax) Root->Trans CisAE cis (a,e) / (e,a) Conformers Intermediate Stability Cis->CisAE TransEE trans (e,e) Conformer Thermodynamically Most Stable Trans->TransEE Ring Flip TransAA trans (a,a) Conformer Sterically Hindered Trans->TransAA Ring Flip

Fig 1: Stereochemical hierarchy and conformational stability of 3,4-disubstituted cyclohexanones.

Synthetic Methodology: The Organocuprate Approach

To synthesize 1,2-dialkyl or 3,4-dialkyl cyclic systems with high regioselectivity, the direct alkylation of enolates is often plagued by polyalkylation and poor stereocontrol[2]. Instead, the most robust, field-proven method for constructing 3-alkyl substituted cyclohexanones is the 1,4-conjugate addition of a Gilman reagent (lithium diorganocuprate) to an α,β -unsaturated ketone[3].

By utilizing 4-methyl-2-cyclohexen-1-one as the starting material, the addition of lithium dipropylcuprate (Pr₂CuLi) selectively delivers the propyl group to the C3 position. The reaction proceeds via a cyclic transition state that minimizes steric hindrance, predominantly yielding the thermodynamically stable trans-isomer upon protonation of the resulting enolate.

SynthWorkflow SM 4-Methyl-2-cyclohexen-1-one (Starting Material) Reaction 1,4-Conjugate Addition (-78 °C, THF) SM->Reaction Reagent Pr2CuLi (Lithium dipropylcuprate) (Organocuprate Reagent) Reagent->Reaction Intermediate Lithium Enolate Intermediate Reaction->Intermediate Regioselective Attack Quench Aqueous Quench (NH4Cl) Protonation Intermediate->Quench Product 4-Methyl-3-propylcyclohexan-1-one (Crude Mixture) Quench->Product Purification Flash Column Chromatography (Hexane/EtOAc) Product->Purification Pure Purified Target Molecule (Thermodynamic trans-isomer favored) Purification->Pure

Fig 2: Synthetic workflow for 1,4-conjugate addition yielding 4-Methyl-3-propylcyclohexan-1-one.

Experimental Protocol: Self-Validating 1,4-Conjugate Addition

The following protocol outlines the synthesis of 4-Methyl-3-propylcyclohexan-1-one, engineered with built-in causality and validation checkpoints to ensure high fidelity and reproducibility.

Step 1: Preparation of the Gilman Reagent

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, suspend Copper(I) iodide (CuI, 1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Add propyllithium (2.2 equiv) dropwise via syringe.

  • Causality: Hard nucleophiles like propyllithium alone will attack the carbonyl carbon directly (1,2-addition). Transmetalation with CuI forms the softer organocuprate (Pr₂CuLi), which strictly obeys Hard-Soft Acid-Base (HSAB) theory to preferentially attack the softer alkene carbon (C3)[3]. The -78 °C environment prevents the thermal decomposition of the cuprate via β -hydride elimination.

Step 2: Conjugate Addition

  • Action: Dissolve 4-methyl-2-cyclohexen-1-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cuprate mixture over 30 minutes. Stir for 2 hours at -78 °C.

  • Causality: Slow, dropwise addition prevents localized exothermic spikes, suppressing competitive side reactions and ensuring the enolate intermediate forms cleanly.

Step 3: In-Process Validation Checkpoint (Self-Validating System)

  • Action: Before bulk quenching, extract a 0.5 mL aliquot of the reaction mixture and quench it with Deuterium Oxide (D₂O). Extract with diethyl ether and analyze the organic layer via GC-MS.

  • Validation: A successful reaction will show a molecular ion peak at m/z 155 (M+1) corresponding to the α -deuterated product. This confirms that the 1,4-addition occurred quantitatively and the enolate intermediate is active and ready for protonation.

Step 4: Quench and Isolation

  • Action: Quench the bulk reaction mixture with saturated aqueous ammonium chloride (NH₄Cl) at -78 °C, then allow it to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, buffered proton source to trap the enolate. Using a strong acid could trigger unwanted aldol condensations or epimerization of the newly formed stereocenters[2].

Step 5: Purification

  • Action: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85597083, 4-Methyl-3-propylcyclohexan-1-one". PubChem. URL:[Link]

  • Piers, E., et al. "Reaction of P-halo a$-unsaturated ketones with cuprate reagents. Efficient syntheses of P,P-dialkylcyclohexanones". Canadian Journal of Chemistry. URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 4-Methyl-3-propylcyclohexan-1-one Isomers: A Mechanistic Analysis

Executive Summary In the rational design of rigid cyclic scaffolds for drug development, predicting the thermodynamic stability of substituted cyclohexanones is critical. Unlike standard cyclohexanes, the introduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of rigid cyclic scaffolds for drug development, predicting the thermodynamic stability of substituted cyclohexanones is critical. Unlike standard cyclohexanes, the introduction of an sp²-hybridized carbonyl carbon fundamentally alters the ring's conformational landscape. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 4-methyl-3-propylcyclohexan-1-one isomers. By examining the causality behind the "3-alkylketone effect," we demonstrate why the cis isomer of this molecule exhibits a highly counter-intuitive conformational preference—favoring a state where the bulkier propyl group occupies the sterically hindered axial position.

Conformational Principles in Cyclohexanones

To understand the thermodynamic stability of 4-methyl-3-propylcyclohexan-1-one, we must first establish the baseline energetic penalties (A-values) of its substituents and how the cyclohexanone ring modifies them.

Standard A-Values and Steric Strain

In a standard cyclohexane ring, substituents strongly prefer the equatorial position to avoid 1,3-diaxial interactions with co-facial axial protons[1]. The energetic cost of occupying an axial position is quantified as the A-value[2].

  • Methyl Group: A-value 1.74 kcal/mol[2].

  • Propyl Group: A-value 1.80 kcal/mol.

In a standard cyclohexane, the larger propyl group would dictate the conformational equilibrium, forcing itself into the equatorial position. However, the cyclohexanone ring disrupts this standard hierarchy.

The 3-Alkylketone Effect

The presence of the C1 carbonyl group (sp² hybridized, planar) eliminates the axial hydrogen that would normally reside at the C1 position. For a substituent at the C3 position (the propyl group), this has a profound thermodynamic consequence: an axial substituent at C3 only experiences one 1,3-diaxial interaction (with the C5 axial proton) instead of the usual two[3].

This phenomenon, known as the 3-alkylketone effect , effectively halves the steric penalty for axial substituents at the C3 and C5 positions, reducing the effective A-value by roughly 0.9 kcal/mol (the equivalent of one gauche-butane interaction)[3]. Conversely, the C4 position (the methyl group) remains opposite the carbonyl and retains both of its 1,3-diaxial interactions (with C2 and C6 axial protons), maintaining its full standard A-value.

G A Cyclohexanone Ring B C1 Carbonyl (sp2) A->B C C3 Position A->C D C4 Position A->D E Missing Axial H at C1 B->E C->E Adjacent to G TWO 1,3-Diaxial Interactions D->G Normal geometry F Only ONE 1,3-Diaxial Interaction E->F Causes H Reduced A-Value (~0.9 kcal/mol) F->H Thermodynamic result I Normal A-Value (~1.74 kcal/mol) G->I Thermodynamic result

Caption: Logic flow of the 3-alkylketone effect reducing the steric penalty at the C3 position.

Thermodynamic Analysis of the Isomers

Based on the modified effective A-values, we can calculate the relative thermodynamic stability ( ΔG ) of the chair conformers for both the trans and cis isomers of 4-methyl-3-propylcyclohexan-1-one.

Table 1: Effective Conformational Energy Contributions
SubstituentPositionStandard A-ValueEffective A-Value in CyclohexanoneMechanistic Reason for Deviation
Propyl C3~1.80 kcal/mol~0.90 kcal/mol 3-Alkylketone effect (loss of C1 axial proton)[3]
Methyl C4~1.74 kcal/mol~1.74 kcal/mol Full 1,3-diaxial interactions with C2/C6 protons
The trans Isomer: Synergistic Equatorial Preference

In the trans isomer, the substituents are oriented such that they can either be both equatorial (e,e) or both axial (a,a).

  • Conformer (e,e): Both the propyl and methyl groups are equatorial. The only steric penalty is a single gauche interaction between the adjacent alkyl groups (~0.90 kcal/mol).

  • Conformer (a,a): Both groups are axial. The penalty is the sum of the C3-axial propyl (~0.90 kcal/mol) and the C4-axial methyl (~1.74 kcal/mol), totaling ~2.64 kcal/mol.

  • Conclusion: The (e,e) conformer is the global thermodynamic minimum, favored by ΔG≈−1.74 kcal/mol.

The cis Isomer: The Counter-Intuitive Axial Preference

In the cis isomer, one group must be axial while the other is equatorial. Both chair conformers feature a gauche interaction (~0.90 kcal/mol) between the adjacent groups.

  • Conformer (e,a): The bulkier propyl group is equatorial (0 penalty) and the smaller methyl group is axial (~1.74 kcal/mol penalty). Total penalty = ~2.64 kcal/mol.

  • Conformer (a,e): The bulkier propyl group is axial (~0.90 kcal/mol penalty due to the 3-alkylketone effect) and the smaller methyl group is equatorial (0 penalty). Total penalty = ~1.80 kcal/mol.

  • Conclusion: The (a,e) conformer is favored by ΔG≈−0.84 kcal/mol. Thermodynamically, the molecule prefers to place the larger propyl group in the axial position.

Table 2: Thermodynamic Stability Profile
IsomerConformer3-Propyl4-MethylSteric Penalties (kcal/mol)Est. Total PenaltyRelative ΔG
trans (e,e) EquatorialEquatorial1 Gauche (0.90)~0.90 0.00 (Favored)
trans (a,a)AxialAxialC3-ax (0.90) + C4-ax (1.74)~2.64+1.74
cis (a,e) AxialEquatorialC3-ax (0.90) + 1 Gauche (0.90)~1.80 0.00 (Favored)
cis (e,a)EquatorialAxialC4-ax (1.74) + 1 Gauche (0.90)~2.64+0.84

Experimental Protocols for Conformational Validation

To empirically validate these thermodynamic predictions without relying solely on theoretical A-values, a self-validating analytical loop combining Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is required.

Step-by-Step Methodology
  • Sample Preparation: Isolate pure cis and trans isomers via preparative HPLC. Dissolve in a non-polar, non-coordinating deuterated solvent (e.g., Toluene- d8​ or CD 2​ Cl 2​ ) to prevent solvent-induced dipole stabilization of the carbonyl.

  • DFT Computational Modeling:

    • Perform geometry optimizations for all chair conformers using the B3LYP/6-311+G(d,p) level of theory.

    • Execute frequency calculations to obtain zero-point energy corrections and exact Gibbs Free Energy ( ΔG ) values at 298.15 K.

    • Calculate the theoretical Boltzmann distribution of the conformers.

  • VT-NMR Acquisition:

    • Acquire high-resolution 1 H-NMR spectra from 298 K down to 180 K (to freeze out the chair-chair interconversion).

    • At the slow-exchange limit (low temperature), integrate the distinct signals for the (a,e) and (e,a) conformers of the cis isomer to directly measure the equilibrium constant ( Keq​ ).

  • Karplus Equation Validation:

    • Extract the 3JH,H​ coupling constants between the C3 and C4 protons at room temperature (fast-exchange limit).

    • Use the generalized Karplus equation to calculate the time-averaged dihedral angle. Correlate this experimental angle with the population-weighted average of the dihedral angles predicted by the DFT Boltzmann distribution.

Workflow cluster_NMR VT-NMR Spectroscopy cluster_DFT Computational (DFT) S1 Synthesize Isomers N1 Acquire 1H-NMR S1->N1 D1 Geometry Opt. S1->D1 N2 Extract 3J(H,H) N1->N2 N3 Calc Populations N2->N3 C1 Stability Profile N3->C1 Validate D2 Frequency Calc. D1->D2 D3 Boltzmann Dist. D2->D3 D3->C1 Correlate

Caption: Experimental workflow combining VT-NMR and DFT for self-validating conformational analysis.

Implications for Drug Development

Understanding the precise thermodynamic resting state of substituted cyclohexanones is vital for structure-based drug design. Because the cis-4-methyl-3-propylcyclohexan-1-one isomer predominantly exists with its propyl group in the axial position, its 3D pharmacophore presentation is drastically altered compared to standard predictive models that assume equatorial preference. Failing to account for the 3-alkylketone effect will result in inaccurate docking simulations, highlighting the necessity of rigorous conformational analysis in the development of sp³-rich cyclic therapeutics.

References

1.[1] Title: 3.3: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL:

2.[2] Title: A value Source: Wikipedia URL:

3.[3] Title: Stereochemistry of Organic Compounds : Principles and Applications [4 ed.] Source: DOKUMEN.PUB URL:

Sources

Foundational

Stereochemical Architecture and Chiral Resolution of 4-Methyl-3-propylcyclohexan-1-one: A Technical Guide for Drug Development

Executive Summary In modern pharmacokinetics and drug design, the spatial orientation of functional groups is not merely a structural curiosity—it is the primary determinant of receptor affinity and metabolic fate. Follo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmacokinetics and drug design, the spatial orientation of functional groups is not merely a structural curiosity—it is the primary determinant of receptor affinity and metabolic fate. Following the FDA's 1992 mandate on stereoisomeric drugs, the pharmaceutical industry shifted from developing racemates to rigorously characterizing and isolating individual enantiomers early in the drug development pipeline[1].

4-Methyl-3-propylcyclohexan-1-one serves as a quintessential model for understanding complex cyclic stereochemistry. As an asymmetric cyclic ketone with two contiguous stereocenters, it presents unique challenges in conformational thermodynamics and chiral resolution. This whitepaper provides a comprehensive, self-validating framework for analyzing and separating its stereoisomers.

Stereochemical Architecture & Conformational Thermodynamics

The molecular framework of 4-Methyl-3-propylcyclohexan-1-one consists of a six-membered cyclohexanone ring with a propyl group at C3 and a methyl group at C4. Because the molecule lacks any internal plane of symmetry, the two chiral centers generate 22=4 distinct stereoisomers.

These isomers are divided into two diastereomeric pairs based on the relative 1,2-relationship of the adjacent substituents:

  • The trans-isomers: (3R, 4R) and (3S, 4S). The substituents are positioned on opposite faces of the ring.

  • The cis-isomers: (3R, 4S) and (3S, 4R). The substituents are positioned on the same face of the ring.

Conformational Causality

Unlike a perfect cyclohexane ring, the cyclohexanone ring is slightly distorted. The sp²-hybridized carbonyl carbon (C1) introduces angle strain (ideal 120°, but constrained to ~111° in the ring) and eclipsing interactions between the carbonyl oxygen and the adjacent equatorial protons at C2 and C6[2]. To minimize overall systemic energy, the ring adopts a chair conformation where the bulky alkyl substituents seek equatorial positions to avoid 1,3-diaxial steric clashes.

For the trans-isomers , the 1,2-relationship allows both substituents to occupy equatorial positions simultaneously (the diequatorial conformer). This lack of 1,3-diaxial strain makes the trans-isomers thermodynamically highly stable[3].

Conversely, the cis-isomers are geometrically forced into an axial-equatorial (a,e) conformation. The equilibrium between the two possible chair flips is dictated by the A-values (the free energy difference between the axial and equatorial positions) of the respective groups.

Table 1: Thermodynamic Parameters for Conformational Analysis

SubstituentA-Value ( ΔGax−eq∘​ )Preferred Position in cis-IsomerEnergetic Penalty if Axial
Methyl (-CH₃) 1.74 kcal/molAxial+1.74 kcal/mol
Propyl (-C₃H₇) 2.10 kcal/molEquatorial+2.10 kcal/mol
Net ΔG -0.36 kcal/mol favoring eq-Propyl

Expert Insight: In the cis-isomer, the conformer with an equatorial propyl group and an axial methyl group is thermodynamically dominant. The larger steric bulk of the propyl chain drives the conformational equilibrium.

Stereoisomers Root 4-Methyl-3-propylcyclohexan-1-one (Chiral Centers: C3, C4) Trans trans-Isomers (Diequatorial / Diaxial) Root->Trans Opposite Faces Cis cis-Isomers (Axial-Equatorial) Root->Cis Same Face RR (3R, 4R)-Enantiomer Trans->RR SS (3S, 4S)-Enantiomer Trans->SS RS (3R, 4S)-Enantiomer Cis->RS SR (3S, 4R)-Enantiomer Cis->SR RR->SS Enantiomers RR->RS Diastereomers RS->SR Enantiomers

Fig 1. Stereochemical classification and logic tree for 4-Methyl-3-propylcyclohexan-1-one.

Analytical Methodologies: Chiral Resolution Protocol

While diastereomers (cis vs. trans) possess different physical properties and can be separated using standard achiral normal-phase chromatography, enantiomers possess identical scalar properties in an achiral environment. Their separation requires a Chiral Stationary Phase (CSP)[4].

Self-Validating Protocol for Chiral HPLC Separation

To isolate the four stereoisomers of 4-Methyl-3-propylcyclohexan-1-one, the following step-by-step methodology must be employed:

Step 1: System Preparation & Column Selection

  • Hardware: Normal-phase HPLC system equipped with a Diode Array Detector (DAD) and an inline Circular Dichroism (CD) detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica support (e.g., Chiralpak AD-H).

  • Causality: The helical structure of the amylose polymer creates chiral grooves. The carbamate groups provide essential hydrogen-bonding sites for the C1 ketone, while the aromatic rings offer π−π and steric inclusion interactions for the alkyl chains.

Step 2: Mobile Phase Optimization

  • Solvent System: Hexane / Isopropanol (98:2 v/v).

  • Causality: A highly non-polar mobile phase (Hexane) is critical to ensure that the primary interaction mechanism is hydrogen bonding between the analyte's carbonyl group and the CSP's carbamate NH groups. The small percentage of Isopropanol acts as a modifier to prevent peak tailing and tune the elution strength.

Step 3: Sample Preparation & Injection

  • Action: Dissolve 1 mg of the racemic 4-Methyl-3-propylcyclohexan-1-one mixture in 1 mL of the mobile phase. Inject 10 µL at a flow rate of 1.0 mL/min (Temperature: 25°C).

  • Causality: Dissolving the sample in the exact mobile phase prevents refractive index disturbances and solvent-induced peak broadening (solvent shock).

Step 4: Dual Detection & Validation

  • Action: Monitor UV absorbance at 210 nm (corresponding to the n→π∗ transition of the ketone) and simultaneously monitor the CD signal.

  • Causality (Self-Validation): The CD detector acts as a self-validating mechanism. Enantiomeric pairs will elute with identical UV peak areas but equal and opposite CD signals, instantly confirming successful chiral resolution without the need for enantiopure reference standards.

HPLC_Workflow S1 1. Sample Prep Racemic Mixture in Hexane/IPA S2 2. Chiral HPLC Amylose-based CSP Isocratic Elution S1->S2 S3 3. Chiral Recognition Transient Diastereomeric Complexes S2->S3 S4 4. Dual Detection UV (210 nm) & Circular Dichroism S3->S4 S5 5. Data Output Chromatogram & ee% Calculation S4->S5

Fig 2. Step-by-step workflow for the chiral resolution of stereoisomers using normal-phase HPLC.

Pharmacological Implications of Chirality

In drug development, the 3D spatial arrangement of a molecule dictates its interaction with biological macromolecules. Receptors and enzymes are inherently chiral, composed exclusively of L-amino acids.

When 4-Methyl-3-propylcyclohexan-1-one acts as a pharmacophore or a synthetic intermediate for a target drug, the "Three-Point Receptor Theory" applies. Only one specific enantiomer (the eutomer) will possess the precise vector alignment of the carbonyl hydrogen-bond acceptor, the C3 propyl hydrophobic anchor, and the C4 methyl group to perfectly complement the receptor's binding pocket.

The other enantiomer (the distomer) may exhibit reduced efficacy, total inactivity, or even antagonistic off-target toxicity. Furthermore, stereoselective metabolism by cytochrome P450 enzymes often results in divergent pharmacokinetic profiles (clearance rates and half-lives) for each enantiomer, reinforcing the critical need for the rigorous chiral resolution protocols outlined above[1].

Sources

Exploratory

An In-depth Technical Guide to the Formation of 4-Methyl-3-propylcyclohexan-1-one in Organic Synthesis

Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 4-Methyl-3-propylcyclohexan-1-one, a substituted cyclohexanone with potential applications in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 4-Methyl-3-propylcyclohexan-1-one, a substituted cyclohexanone with potential applications in medicinal chemistry and materials science. The document delves into the mechanistic intricacies of the Robinson annulation and organocuprate conjugate addition, the two most prominent routes for its synthesis. Detailed reaction mechanisms, stereochemical considerations, and step-by-step experimental protocols are presented to provide researchers, scientists, and drug development professionals with a robust understanding of the synthesis of this target molecule.

Introduction: The Significance of Substituted Cyclohexanones

Substituted cyclohexanone frameworks are pivotal structural motifs in a vast array of natural products and synthetic compounds, exhibiting a wide range of biological activities. Their prevalence in steroids, alkaloids, and terpenoids underscores their importance in drug discovery and development.[1][2] The specific substitution pattern of 4-Methyl-3-propylcyclohexan-1-one offers a unique combination of steric and electronic properties, making it an interesting target for the synthesis of novel bioactive molecules. This guide will explore the fundamental chemical principles that govern its formation.

Synthetic Strategies and Mechanistic Pathways

The synthesis of 4-Methyl-3-propylcyclohexan-1-one can be approached through several strategic disconnections. The most logical and widely employed methods involve the formation of the six-membered ring through carbon-carbon bond-forming reactions. This guide will focus on two such powerful strategies: the Robinson Annulation and the Conjugate Addition of Organocuprates.

The Robinson Annulation: A Tandem Approach to Cyclohexenone

The Robinson annulation, a cornerstone of cyclic ketone synthesis discovered by Sir Robert Robinson, is a powerful method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2][3] This tandem reaction creates two new carbon-carbon bonds and a new ring system.[4]

For the synthesis of a precursor to 4-Methyl-3-propylcyclohexan-1-one, the logical starting materials are Pentan-2-one (the Michael donor) and Pent-1-en-3-one (the Michael acceptor). The annulation product, 4-Methyl-3-propylcyclohex-2-en-1-one, can then be selectively reduced to the desired saturated ketone.

The base-catalyzed Robinson annulation proceeds through the following sequential steps:

  • Enolate Formation: A base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH), deprotonates the α-carbon of pentan-2-one, forming a nucleophilic enolate.[5][6]

  • Michael Addition (1,4-Conjugate Addition): The enolate attacks the β-carbon of the α,β-unsaturated ketone, pent-1-en-3-one, in a conjugate addition.[2][5][6] This step forms a new carbon-carbon bond and generates a new enolate intermediate.

  • Proton Transfer: The newly formed enolate is protonated by the solvent (e.g., ethanol) to yield a 1,5-diketone, specifically 3-Propyl-heptane-2,6-dione .[5]

  • Intramolecular Aldol Addition: Under basic conditions, another enolate is formed by deprotonation of an α-carbon of the 1,5-diketone. This enolate then undergoes an intramolecular nucleophilic attack on the other carbonyl group to form a six-membered ring, creating a β-hydroxy ketone intermediate.[7][8] The formation of five- and six-membered rings is thermodynamically favored in such intramolecular reactions.[8][9]

  • Dehydration (Condensation): The β-hydroxy ketone readily dehydrates upon heating to yield the α,β-unsaturated cyclohexenone, 4-Methyl-3-propylcyclohex-2-en-1-one .[7][8]

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Pentan-2-one Pentan-2-one Enolate1 Pentan-2-one Enolate Pentan-2-one->Enolate1 Base (e.g., NaOEt) Michael_Adduct_Enolate Michael Adduct Enolate Enolate1->Michael_Adduct_Enolate + Pent-1-en-3-one Pent-1-en-3-one Pent-1-en-3-one Pent-1-en-3-one->Michael_Adduct_Enolate 1,5-Diketone 3-Propyl-heptane-2,6-dione (1,5-Diketone) Michael_Adduct_Enolate->1,5-Diketone Protonation Enolate2 1,5-Diketone Enolate 1,5-Diketone->Enolate2 Base Beta_Hydroxy_Ketone β-Hydroxy Ketone Intermediate Enolate2->Beta_Hydroxy_Ketone Intramolecular Attack Cyclohexenone 4-Methyl-3-propylcyclohex-2-en-1-one Beta_Hydroxy_Ketone->Cyclohexenone Dehydration (-H2O) Final_Product 4-Methyl-3-propylcyclohexan-1-one Cyclohexenone->Final_Product Reduction (e.g., H2/Pd-C) Organocuprate_Addition cluster_reagent_prep Reagent Preparation cluster_conjugate_addition Conjugate Addition Propyllithium Propyllithium (2 eq.) Gilman_Reagent Lithium Dipropylcuprate ((CH3CH2CH2)2CuLi) Propyllithium->Gilman_Reagent CuI Copper(I) Iodide (1 eq.) CuI->Gilman_Reagent Cuprate_Complex π-Complex Gilman_Reagent->Cuprate_Complex Cyclohexenone 4-Methyl-2-cyclohexen-1-one Cyclohexenone->Cuprate_Complex Copper_Enolate Copper Enolate Intermediate Cuprate_Complex->Copper_Enolate Nucleophilic Attack Final_Product 4-Methyl-3-propylcyclohexan-1-one Copper_Enolate->Final_Product Aqueous Workup (H+)

Figure 2: Workflow for the synthesis of 4-Methyl-3-propylcyclohexan-1-one via organocuprate addition.

The conjugate addition of the propyl group to 4-methyl-2-cyclohexen-1-one will predominantly occur from the face opposite to the existing methyl group to minimize steric hindrance. This generally leads to the formation of the trans diastereomer as the major product, where the newly introduced propyl group and the methyl group are on opposite sides of the ring. The diastereoselectivity can be influenced by the specific cuprate reagent used, the solvent, and the reaction temperature.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 4-Methyl-3-propylcyclohexan-1-one based on the discussed methodologies. These should be adapted and optimized based on laboratory conditions and analytical monitoring.

Protocol 1: Robinson Annulation Route

Step A: Synthesis of 4-Methyl-3-propylcyclohex-2-en-1-one

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.

  • Base Addition: Add sodium metal in small pieces to the ethanol to generate a solution of sodium ethoxide.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add pentan-2-one, followed by the dropwise addition of pent-1-en-3-one over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4-Methyl-3-propylcyclohex-2-en-1-one.

Step B: Reduction to 4-Methyl-3-propylcyclohexan-1-one

  • Catalyst Setup: In a hydrogenation vessel, place the purified 4-Methyl-3-propylcyclohex-2-en-1-one and a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield 4-Methyl-3-propylcyclohexan-1-one. Further purification can be achieved by distillation or chromatography if necessary.

Protocol 2: Organocuprate Addition Route
  • Organocuprate Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve copper(I) iodide in anhydrous diethyl ether or tetrahydrofuran (THF) and cool to -78 °C. Add two equivalents of propyllithium dropwise, maintaining the low temperature. Stir the resulting mixture for 30-60 minutes to form the lithium dipropylcuprate solution.

  • Substrate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of 4-Methyl-2-cyclohexen-1-one in the same anhydrous solvent dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over another 1-2 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and stir until the copper salts are dissolved.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous ammonium chloride and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary and Characterization

ParameterRobinson Annulation RouteOrganocuprate Addition Route
Starting Materials Pentan-2-one, Pent-1-en-3-one4-Methyl-2-cyclohexen-1-one, Propyllithium, CuI
Key Intermediates 3-Propyl-heptane-2,6-dioneLithium dipropylcuprate, Copper enolate
Typical Yield 60-75% (overall for two steps)70-90%
Diastereoselectivity Mixture of cis and trans, tunable by conditionsPredominantly trans

Characterization of 4-Methyl-3-propylcyclohexan-1-one:

  • ¹³C NMR: The spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon in the range of 200-220 ppm.

  • IR Spectroscopy: A strong absorption band in the region of 1710-1725 cm⁻¹ would be indicative of the C=O stretching vibration of the saturated ketone.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₈O, 154.25 g/mol ).

Conclusion

The synthesis of 4-Methyl-3-propylcyclohexan-1-one can be effectively achieved through two primary, robust methodologies: the Robinson annulation and organocuprate conjugate addition. The Robinson annulation provides a classic and powerful approach for constructing the cyclohexanone ring system from acyclic precursors, though it may result in a mixture of stereoisomers. The organocuprate addition offers a more direct and often more diastereoselective route to the target molecule, typically favoring the trans isomer. The choice of synthetic route will depend on the availability of starting materials, desired stereochemical outcome, and the specific requirements of the research or development program. This guide provides the fundamental mechanistic understanding and practical protocols to enable the successful synthesis and further exploration of this and related substituted cyclohexanones.

References

  • Robinson Annulation. (2023). In Wikipedia. Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]

  • Michael addition reaction. (2023). In Wikipedia. Retrieved from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Michael Addition Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Intramolecular Aldol Condensation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • CARBONYL COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • The Robinson Annulation Reaction. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (2020). ACS Omega.
  • Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. (2012, November 4). Henry Rzepa's Blog. Retrieved from [Link]

  • Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of organocopper reagents. (2023). In Wikipedia. Retrieved from [Link]

  • Robinson Annulation Mechanism. (2019, August 30). BYJU'S. Retrieved from [Link]

  • An Overview on the Robinson Annulation. (2025, August 6).
  • Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors. (2017, October 2). PubMed.
  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025, February 7). Juniper Publishers.
  • 4-Methyl-3-propylcyclohexene. (n.d.). PubChem. Retrieved from [Link]

  • Reductive cleavage of allylic alcohols, ethers, or acetates to olefins. (n.d.). Organic Syntheses.
  • Gilman Reagent (Organocuprates). (2024, December 27). Chemistry Steps. Retrieved from [Link]

  • Intramolecular Aldol Condensation Reaction Mechanism + Trick. (2016, May 20). YouTube.
  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (2019). ACS Omega.
  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (2023, October 25).
  • Intramolecular Aldol Reactions. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Conjugate Addition Reactions of α-Aminoalkylcuprates with α,β-Enones and Enals. (n.d.). J-STAGE.
  • Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. Retrieved from [Link]

  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. (2023, April 8). MDPI.
  • 4-(3-Methyl-4-propylcyclohexyl)cyclohexan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • A Comparative Guide to the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde: Theoretical vs. Experimental Yields. (n.d.). Benchchem.
  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respir
  • Gilman Reagents (Organocuprates). (2016, February 5). Master Organic Chemistry.
  • The Synthetic & Mechanistic Chemistry of Cuprates I. Basic Principles. (2007, January 29). University of Pittsburgh.
  • Synthesis method of 4-substituted cyclohexanone. (n.d.).
  • Intramolecular Aldol Reactions. (2020, April 11). Chemistry Steps. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust GC-MS Method for the Analysis of 4-Methyl-3-propylcyclohexan-1-one

Abstract This application note presents a detailed and scientifically grounded protocol for the analysis of 4-Methyl-3-propylcyclohexan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). In the absence of a commer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and scientifically grounded protocol for the analysis of 4-Methyl-3-propylcyclohexan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). In the absence of a commercially available analytical standard for this specific isomer, this guide provides a comprehensive framework for method development, leveraging data from structurally similar compounds. The described methodology is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the rationale behind experimental choices, from sample preparation and instrument parameters to data analysis and method validation. This document serves as a practical guide for establishing a reliable and reproducible analytical method for this and other related substituted cyclohexanones.

Introduction and Scientific Rationale

4-Methyl-3-propylcyclohexan-1-one is a substituted cyclic ketone of interest in various fields, including the synthesis of active pharmaceutical ingredients (APIs), and as a potential component in flavor and fragrance formulations. The specific substitution pattern on the cyclohexanone ring can significantly influence its chemical and biological properties, making its accurate identification and quantification crucial for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds due to its high separation efficiency and the structural information provided by mass spectrometry.[1] This application note outlines a systematic approach to developing a robust GC-MS method for the target analyte.

Foundational Principles: Method Design Strategy

Analyte Profile (Predicted)
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H18OBased on chemical structure.
Molecular Weight 154.25 g/mol Calculated from the molecular formula.
Boiling Point ~220-230 °CEstimated based on the boiling point of 4-propylcyclohexanone (219 °C). The addition of a methyl group is expected to slightly increase the boiling point.[2]
Polarity IntermediateThe ketone functional group imparts polarity, while the alkyl substituents are non-polar.[3]
Volatility Semi-volatileSuitable for GC analysis.

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure accuracy, precision, and robustness, from sample handling to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Login Standard_Prep Standard & QC Preparation Sample_Receipt->Standard_Prep Sample_Dilution Sample Dilution & IS Spiking Standard_Prep->Sample_Dilution Vial_Capping Vial Capping & Loading Sample_Dilution->Vial_Capping GC_Injection GC Injection Vial_Capping->GC_Injection Chrom_Separation Chromatographic Separation GC_Injection->Chrom_Separation MS_Detection Mass Spectrometric Detection Chrom_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: A comprehensive workflow for the GC-MS analysis of 4-Methyl-3-propylcyclohexan-1-one.

Reagents and Materials
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade or higher.

  • Internal Standard (IS): 4-tert-Butylcyclohexanone or a deuterated analog of a related cyclohexanone. The choice of IS should be validated to ensure it does not co-elute with any components of interest and exhibits similar chromatographic behavior to the analyte.[4][5]

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

Standard and Sample Preparation Protocol
  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in the selected solvent.

  • Calibration Standards: If a synthesized standard of 4-Methyl-3-propylcyclohexan-1-one is available, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL in the selected solvent. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • For liquid samples, accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the selected solvent.

    • Transfer a 1 mL aliquot of this solution to a 10 mL volumetric flask.

    • Add 100 µL of the 1 mg/mL internal standard stock solution and dilute to the mark with the solvent.

    • Transfer the final solution to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended SettingJustification
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column is suitable for the separation of moderately polar ketones.[1]
Injector Temperature 250 °CEnsures complete vaporization of the analyte and internal standard.
Injection Volume 1 µLA standard injection volume for capillary GC.
Injection Mode Split (50:1) or SplitlessThe split mode is suitable for higher concentration samples, while splitless mode is preferred for trace analysis.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column.
Oven Temperature Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 240 °C Hold: 5 min at 240 °CThis temperature program allows for good separation of the analyte from potential impurities and solvent peaks.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temperature 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI)70 eV
Acquisition Mode Full Scan (m/z 40-300) and/or SIMFull scan is used for initial identification and method development. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and quantitative analysis.

Mass Spectral Fragmentation and Data Analysis

The mass spectrum of 4-Methyl-3-propylcyclohexan-1-one is predicted to exhibit characteristic fragmentation patterns of cyclic ketones.

Fragmentation_Pathway M_plus Molecular Ion (M+) m/z 154 alpha_cleavage α-Cleavage M_plus->alpha_cleavage Loss of propyl radical fragment_2 [M-CH3]+ m/z 139 M_plus->fragment_2 Loss of methyl radical mclafferty McLafferty Rearrangement M_plus->mclafferty fragment_3 Characteristic Alkyl Fragments M_plus->fragment_3 fragment_1 [M-C3H7]+ m/z 111 alpha_cleavage->fragment_1 fragment_4 [C4H7O]+ m/z 71 mclafferty->fragment_4

Caption: Predicted mass fragmentation pathway of 4-Methyl-3-propylcyclohexan-1-one.

Predicted Mass Fragments
m/zPredicted FragmentRationale
154 [M]+ Molecular ion.
111 [M-C3H7]+Loss of the propyl group via alpha-cleavage, a characteristic fragmentation of ketones.[5]
139 [M-CH3]+Loss of the methyl group.
97 [C6H9O]+Further fragmentation of the ring.
55 [C4H7]+A common fragment for cyclohexanone structures.[5]
Data Processing and Quantification
  • Identification: The analyte is identified by its retention time and by comparing its mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.

  • Quantification: The concentration of 4-Methyl-3-propylcyclohexan-1-one is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical results, following ICH guidelines or other relevant regulatory standards.[1]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity A correlation coefficient (r²) of ≥ 0.995 should be achieved over the desired concentration range.
Accuracy The recovery should be within 80-120% of the true value.
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should be ≤ 15%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters.

Discussion and Further Considerations

  • Absence of an Analytical Standard: The primary challenge in this analysis is the lack of a certified reference material. If quantitative analysis is critical, the synthesis of 4-Methyl-3-propylcyclohexan-1-one would be necessary to create an in-house standard. A potential synthetic route could involve the alkylation of a suitable cyclohexanone precursor.

  • Isomeric Specificity: The developed GC method should be capable of separating 4-Methyl-3-propylcyclohexan-1-one from its other positional isomers. The use of a high-resolution capillary column is crucial for achieving this separation.

  • Matrix Effects: For complex sample matrices, a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), may be required to minimize interferences.

Conclusion

This application note provides a detailed and scientifically robust framework for the development of a GC-MS method for the analysis of 4-Methyl-3-propylcyclohexan-1-one. By leveraging the known properties of structurally similar compounds and adhering to established principles of chromatographic science, a reliable and reproducible analytical method can be established. The provided protocols and parameters serve as a strong starting point for method optimization and validation, enabling accurate and precise analysis for quality control and research applications.

References

  • Uchiyama, S., et al. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

  • PubMed. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Whitman College. GCMS Section 6.11.2 Fragmentation of Cyclic Ketones. [Link]

  • NIST Chemistry WebBook. 4-Propylcyclohexanone. [Link]

  • PubChem. 4-Methyl-3-propoxycyclohexan-1-one. [Link]

Sources

Application

The Synthetic Potential of 4-Methyl-3-propylcyclohexan-1-one: A Gateway to Sesquiterpenoid Scaffolds

Introduction: The Untapped Versatility of a Substituted Cyclohexanone In the vast and intricate world of natural product synthesis, the strategic selection of starting materials is paramount. Substituted cyclohexanones a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Versatility of a Substituted Cyclohexanone

In the vast and intricate world of natural product synthesis, the strategic selection of starting materials is paramount. Substituted cyclohexanones are foundational chiral building blocks, offering a rigid scaffold that can be elaborated into complex molecular architectures.[1][2] This application note delves into the synthetic utility of a less-documented yet highly promising starting material: 4-Methyl-3-propylcyclohexan-1-one . While direct literature precedents for its application in the total synthesis of specific named natural products are sparse, its structure presents a compelling platform for the stereocontrolled construction of sesquiterpenoid-like frameworks. Terpenes are a large class of natural products, many of which possess significant biological activity and are used in medicine and fragrances.[3][4][5]

This guide will provide a comprehensive overview of the potential applications of 4-Methyl-3-propylcyclohexan-1-one, with a focus on its use in constructing fused ring systems characteristic of many sesquiterpenes.[6][7] We will explore its reactivity, propose a detailed synthetic protocol for a key transformation, and discuss the stereochemical implications of its inherent chirality.

Core Concept: Leveraging the 3,4-Disubstituted Pattern for Annulation Strategies

The key to the synthetic utility of 4-Methyl-3-propylcyclohexan-1-one lies in its 3,4-disubstituted pattern. This arrangement allows for regioselective enolate formation, which can be exploited in a variety of carbon-carbon bond-forming reactions. One of the most powerful of these is the Robinson annulation , a classic and reliable method for the formation of a six-membered ring.[8][9][10][11][12]

The Robinson annulation involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a new, fused ring.[8][10][12] The methyl and propyl substituents on the cyclohexanone ring of our starting material will ultimately dictate the stereochemistry of the final product, making this a valuable tool for asymmetric synthesis.

Below is a conceptual workflow illustrating the central role of 4-Methyl-3-propylcyclohexan-1-one in accessing a bicyclic sesquiterpenoid core.

G A 4-Methyl-3-propylcyclohexan-1-one B Regioselective Enolate Formation A->B C Michael Addition with Methyl Vinyl Ketone B->C D Intramolecular Aldol Condensation C->D E Dehydration D->E F Bicyclic Sesquiterpenoid Core E->F

Caption: Proposed synthetic pathway from 4-Methyl-3-propylcyclohexan-1-one.

Application Protocol: Synthesis of a Dihydronaphthalenone Core via Robinson Annulation

This protocol details a representative procedure for the Robinson annulation of 4-Methyl-3-propylcyclohexan-1-one with methyl vinyl ketone (MVK) to construct a dihydronaphthalenone core, a common structural motif in sesquiterpenoids.

Materials and Reagents
ReagentGradeSupplier
4-Methyl-3-propylcyclohexan-1-oneSynthesis Grade(Hypothetical)
Methyl Vinyl Ketone (MVK)ReagentPlus®, ≥99%Sigma-Aldrich
Potassium tert-butoxide (KOtBu)≥98%Sigma-Aldrich
tert-ButanolAnhydrous, ≥99.5%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. Ammonium Chloride (NH₄Cl)ACS ReagentVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Experimental Procedure

Step 1: Reaction Setup and Enolate Formation

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents).

  • Add anhydrous tert-butanol (50 mL) to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere until the base is fully dissolved.

  • In a separate flask, dissolve 4-Methyl-3-propylcyclohexan-1-one (1.0 equivalent) in anhydrous toluene (20 mL).

  • Slowly add the solution of the cyclohexanone to the potassium tert-butoxide solution at 0 °C (ice bath).

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete enolate formation. The formation of the more substituted enolate is generally favored under thermodynamic control.

Step 2: Michael Addition

  • Cool the reaction mixture to -10 °C (ice-salt bath).

  • Slowly add a solution of methyl vinyl ketone (1.1 equivalents) in anhydrous toluene (10 mL) to the reaction mixture via a dropping funnel over a period of 20 minutes.

  • Maintain the temperature at -10 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

Step 3: Intramolecular Aldol Condensation and Dehydration

  • After the Michael addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 6 hours. This will promote the intramolecular aldol condensation and subsequent dehydration.

  • Monitor the formation of the α,β-unsaturated ketone product by TLC.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dihydronaphthalenone.

The following diagram illustrates the key steps in the experimental workflow.

G A Dissolve KOtBu in t-BuOH B Add 4-Methyl-3-propylcyclohexan-1-one at 0 °C A->B C Add MVK at -10 °C B->C D Warm to RT and stir C->D E Reflux for 6h D->E F Quench with aq. NH4Cl E->F G Extract with Diethyl Ether F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the Robinson annulation protocol.

Mechanistic Insights and Stereochemical Considerations

The Robinson annulation is a powerful tool for the construction of polycyclic systems. The reaction proceeds through a tandem Michael addition and intramolecular aldol condensation.

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation A Enolate of 4-Methyl-3-propylcyclohexan-1-one C 1,5-Diketone Intermediate A->C + B Methyl Vinyl Ketone B->C D Enolate of 1,5-Diketone C->D E β-Hydroxy Ketone D->E Cyclization F α,β-Unsaturated Ketone (Final Product) E->F Dehydration

Caption: Key stages of the Robinson annulation mechanism.

The stereochemistry of the final product is influenced by the existing stereocenters in the starting material. The relative stereochemistry of the methyl and propyl groups will direct the approach of the methyl vinyl ketone during the Michael addition and influence the facial selectivity of the intramolecular aldol condensation. This provides an opportunity for diastereoselective synthesis, a crucial aspect of modern natural product synthesis.

Conclusion and Future Outlook

While 4-Methyl-3-propylcyclohexan-1-one may not yet be a widely cited precursor in the synthesis of named natural products, its structural features make it a highly valuable and versatile starting material. The protocol outlined in this application note for the Robinson annulation demonstrates its potential for the efficient construction of bicyclic systems that form the core of many sesquiterpenoids. Further exploration of its reactivity with other electrophiles and its use in other annulation strategies will undoubtedly unlock new avenues for the synthesis of complex and biologically active molecules. Researchers in drug discovery and natural product synthesis are encouraged to consider this and similar substituted cyclohexanones as powerful tools in their synthetic endeavors.

References

  • Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
  • Sorenson, T. (2014).
  • Baran, P. S. Classic Terpene Syntheses. Baran Lab, The Scripps Research Institute.
  • Beilstein Journals. (2026, February 17).
  • MDPI. (2022, August 26). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
  • Master Organic Chemistry. (2018, December 10).
  • J&K Scientific LLC. (2025, March 23).
  • IntechOpen. (2018, November 5).
  • PMC. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review.
  • ResearchGate. (2025, August 6).
  • Chemist Wizards. Robinson Annulation Mechanism, Reaction, Structure & Problems.
  • ETH Zurich. (n.d.).
  • PMC.
  • Journal of the Chemical Society, Transactions. (1907). XL.—Experiments on the synthesis of the terpenes. Part I. (Continued).
  • Quarterly Reviews, Chemical Society. (1964). Synthesis of sesquiterpenes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Solvent Optimization for 4-Methyl-3-propylcyclohexan-1-one

Welcome to the Downstream Processing Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the extraction and purification of he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Downstream Processing Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the extraction and purification of heavily alkylated cyclic ketones.

Isolating 4-Methyl-3-propylcyclohexan-1-one from complex reaction matrices requires more than a trial-and-error approach to solvent selection. It demands a rigorous understanding of molecular thermodynamics, dipole interactions, and phase equilibria. This guide is designed to provide you with the causality behind experimental choices, troubleshooting strategies for common extraction failures, and self-validating protocols to ensure >95% recovery of your target compound.

Part 1: Physicochemical Profiling

To optimize an extraction, we must first define the thermodynamic driving forces of the target molecule. While the base molecule, cyclohexanone, is moderately soluble in water, the addition of methyl and propyl aliphatic chains drastically alters its partition coefficient.

Table 1: Quantitative Physicochemical Parameters Influencing Extraction Strategy

ParameterValue / CharacteristicImpact on Extraction Strategy
Molecular Weight 154.25 g/mol [1]Moderate size; limits volatility during solvent evaporation, allowing for standard rotary evaporation without severe product loss.
Base logP (Cyclohexanone) 0.81[2]Baseline hydrophobicity. Cyclohexanone itself is miscible with most organic solvents but retains slight water solubility[2].
Extrapolated logP (Target) ~3.2 - 3.5Highly hydrophobic. Dictates the use of non-polar to moderately polar solvents to drive partitioning into the organic phase.
Hydrogen Bonding Acceptor Only (Carbonyl)Cannot self-associate. Requires an extraction solvent with a slight dipole to optimally solvate the electronegative carbonyl oxygen.
Density (Target) ~0.85 - 0.90 g/mLLighter than water. It will form the upper layer in Liquid-Liquid Extraction (LLE) unless heavy halogenated solvents (e.g., dichloromethane) are utilized.
Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting poor recovery (<60%) when using pure hexane as the extraction solvent? Causality & Solution: A common misconception in liquid-liquid extraction is that highly lipophilic molecules (high logP) are best extracted by purely non-polar solvents. While 4-Methyl-3-propylcyclohexan-1-one is hydrophobic due to its alkyl substituents, its carbonyl group provides a localized, electronegative dipole. Pure aliphatic hydrocarbons like hexane lack a dipole moment and cannot effectively stabilize this carbonyl group via dipole-dipole interactions. To achieve efficient extraction, the polarity of the extraction solvent must closely match that of the target compound[3]. Solution: Switch to a solvent with a slight dipole moment, such as toluene, or use a binary solvent mixture like Hexane/Ethyl Acetate (80:20 v/v). Toluene provides the necessary dispersive forces for the alkyl chains while stabilizing the carbonyl dipole, and has been proven highly effective for extracting cyclohexanones from aqueous systems[4].

Q2: My extraction from a biocatalytic reaction mixture forms a stubborn emulsion. How do I resolve this without degrading the ketone? Causality & Solution: Emulsions occur when the interfacial tension between the aqueous and organic phases is critically lowered, often by amphiphilic byproducts, residual cellular debris, or intermediate polarities. Solution: Implement a thermodynamic "salting-out" effect. By saturating the aqueous phase with an inorganic salt (e.g., NaCl or Na₂SO₄), you increase the ionic strength of the water. Water molecules preferentially hydrate the dissociated inorganic ions, which drastically reduces the solubility of the organic ketone in the aqueous phase. This forces the ketone into the organic solvent and simultaneously increases the interfacial tension, destabilizing the emulsion droplets and promoting clean phase separation. Higher density differences between the phases also facilitate better separation[5].

Q3: How can I selectively extract the target ketone away from unreacted precursor alcohols (e.g., 4-methyl-3-propylcyclohexan-1-ol)? Causality & Solution: Selectivity is governed by the differential partition coefficients of the solutes. Alcohols possess both hydrogen-bond donor (HBD) and acceptor (HBA) capabilities, making them significantly more polar than their corresponding ketones, which act only as HBAs. If your extraction solvent is too polar (e.g., pure ethyl acetate), it will co-extract the alcohol. Solution: Optimize the solvent polarity index. Using a strictly non-polar solvent like heptane or cyclohexane will favor the ketone over the alcohol. The ketone's lack of HBD capability allows it to partition favorably into the non-polar phase, while the alcohol remains preferentially solvated in the aqueous phase via hydrogen bonding with water.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, every extraction workflow must be a self-validating system. Below is the optimized Standard Operating Procedure (SOP) for Liquid-Liquid Extraction (LLE) of 4-Methyl-3-propylcyclohexan-1-one.

Step-by-Step Methodology:

  • Matrix Conditioning (Salting-Out): Measure the volume of your aqueous reaction mixture. Add anhydrous Sodium Chloride (NaCl) to achieve a 20% (w/v) concentration. Stir vigorously at room temperature until the salt is completely dissolved.

  • Solvent Addition: Add Toluene (or an 80:20 Hexane/Ethyl Acetate mixture) at a 1:3 organic-to-aqueous phase ratio. Scientist's Note: A lower volume of a high-affinity solvent concentrates the target, improves the density differential[5], and reduces downstream solvent evaporation times.

  • Equilibration: Transfer the mixture to a separatory funnel. Agitate the biphasic system vigorously for 3 to 5 minutes. Vent the funnel periodically to release any built-up vapor pressure.

  • Phase Separation: Mount the funnel on a ring stand and allow the mixture to settle for 10 minutes.

  • Validation Checkpoint (Self-Validation): Before discarding the aqueous layer, analyze a 10 µL aliquot of the aqueous phase via GC-FID. If the target ketone peak area is >5% of its initial estimated concentration, the salting-out was insufficient. Add an additional 5% (w/v) NaCl, add a fresh 0.5x volume of organic solvent, and re-extract.

  • Washing & Desiccation: Collect the upper organic layer. Wash it with an equal volume of saturated NaHCO₃ to neutralize trace acids, followed by a final brine wash. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes to remove residual water.

  • Recovery: Filter out the drying agent and concentrate the solvent in vacuo (rotary evaporation) at 40°C to yield the purified 4-Methyl-3-propylcyclohexan-1-one.

Part 4: Extraction Optimization Decision Matrix

The following logic diagram maps the critical decision points for optimizing the solvent extraction of alkylcyclohexanones.

SolventOptimization N1 Aqueous Matrix (Target: Alkylcyclohexanone) N2 Assess Polarity & logP (Target logP ~3.2) N1->N2 N3 Select Primary Solvent (Toluene or Hexane/EtOAc) N2->N3 N4 Liquid-Liquid Extraction (LLE) N3->N4 N5 Emulsion Formed? N4->N5 N6 Salting-Out (Add NaCl/Brine) N5->N6 Yes N7 Phase Separation (Centrifugation) N5->N7 No N6->N7 N8 Organic Phase Recovery & Desiccation N7->N8

Workflow for optimizing LLE of alkylcyclohexanones from aqueous matrices.

References
  • Study of extraction of cyclohexanone and ethyl acetate
  • 1-methyl-3-propylcyclohexane structure Source: Sigma-Aldrich
  • Cyclohexanone Source: Wikipedia
  • Methods Optimization in Accelerated Solvent Extraction Source: Thermo Fisher Scientific
  • Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone Source: ACS Omega

Sources

Optimization

Preventing over-oxidation during 4-Methyl-3-propylcyclohexan-1-one preparation

Welcome to the technical support center for the synthesis of 4-Methyl-3-propylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-propylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of over-oxidation, during the conversion of 4-Methyl-3-propylcyclohexan-1-ol to the target ketone. We will explore the causality behind experimental choices, provide validated protocols, and offer detailed troubleshooting advice to ensure high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Methyl-3-propylcyclohexan-1-one and what are the primary challenges?

The most direct and common route is the oxidation of the corresponding secondary alcohol, 4-Methyl-3-propylcyclohexan-1-ol.[1][2][3] The primary challenge in this synthesis is preventing over-oxidation of the target ketone.[4][5] Stronger oxidizing agents or harsh reaction conditions can lead to undesired side reactions, significantly reducing the yield and complicating purification.[3][6][7]

Q2: What are the specific over-oxidation byproducts I should be aware of?

There are two main over-oxidation pathways to consider:

  • Baeyer-Villiger (BV) Oxidation: This is a significant side reaction where an oxygen atom is inserted adjacent to the carbonyl carbon, converting the cyclic ketone into a cyclic ester, known as a lactone.[8][9][10] This is particularly problematic when using peroxy-acid-based oxidants.[11][12][13]

  • Ring-Opening Oxidation: Under aggressive oxidative conditions, the cyclohexyl ring can be cleaved, leading to the formation of dicarboxylic acids.[14][15][16] For instance, oxidation of cyclohexanone can yield adipic acid and other C4-C5 dicarboxylic acids.[15]

Q3: Which oxidizing agents are recommended to minimize over-oxidation?

To achieve a selective conversion of the secondary alcohol to the ketone, it is crucial to use mild oxidizing agents.[3][6] Recommended options include:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mildness, neutral pH conditions, and high selectivity for oxidizing alcohols to aldehydes or ketones without further oxidation.[17][18][19] It is compatible with many sensitive functional groups.[18][20]

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[21][22][23][24] It is highly effective for preparing ketones from secondary alcohols under mild conditions and avoids the use of toxic heavy metals.[23][24][25]

  • Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that typically oxidizes secondary alcohols to ketones without significant over-oxidation, especially under anhydrous conditions.[1][26][27][28]

Stronger agents like Jones reagent (chromic acid) or potassium permanganate should generally be avoided as they are more likely to cause over-oxidation to carboxylic acids.[1][26][29]

Q4: How can I monitor the reaction to prevent byproduct formation?

Regular monitoring of the reaction progress is critical.

  • Thin-Layer Chromatography (TLC): TLC is an effective, rapid method to track the consumption of the starting alcohol and the formation of the product ketone.[30][31][32] By comparing the Rf values of the starting material, the desired product, and co-spotted standards, you can determine the optimal time to quench the reaction, preventing the accumulation of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more precise analysis, GC-MS can be used on aliquots of the reaction mixture to identify and quantify the starting material, product, and any potential byproducts.[30][33]

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield of the target ketone with evidence of a lactone byproduct.
  • Symptom: Your final product shows a low yield of 4-Methyl-3-propylcyclohexan-1-one. NMR or IR analysis of the crude product indicates the presence of an ester or lactone functionality (e.g., a new C=O stretch around 1735-1750 cm⁻¹ in the IR).

  • Root Cause: This strongly suggests that a Baeyer-Villiger oxidation has occurred, converting your target ketone into the corresponding lactone.[8][11][12] This is common if the chosen oxidant can form or acts like a peroxyacid.

  • Solution:

    • Change Oxidant: Immediately switch to a non-peroxyacid-based oxidizing agent. Dess-Martin Periodinane (DMP) or a Swern oxidation are excellent choices as they do not proceed via the Baeyer-Villiger mechanism.[17][18][19]

    • Control Reaction Conditions: If you must use an oxidant with BV potential, ensure strict control over temperature and stoichiometry. Use the minimum effective amount of oxidant and maintain low temperatures to disfavor the rearrangement pathway.[13]

    • Reaction Quenching: Upon completion (as monitored by TLC), promptly quench the reaction. For oxidations that might generate peroxy species, a reductive workup (e.g., with sodium thiosulfate or sodium sulfite) can destroy any remaining oxidant.

Problem 2: Very low yield and isolation of acidic, water-soluble byproducts.
  • Symptom: The yield of the desired ketone is extremely low, and attempts to extract the product from the aqueous workup are unsuccessful. The aqueous layer may have a lower pH than expected.

  • Root Cause: This points to aggressive, ring-opening oxidation, which has cleaved the cyclohexanone ring to form dicarboxylic acids.[14][15] These byproducts are highly polar and often water-soluble, making them difficult to extract with common organic solvents. This is a known issue with strong oxidants like hot, concentrated nitric acid or potassium permanganate.

  • Solution:

    • Reagent Selection: The oxidizing agent is too harsh. Switch to a milder, more selective reagent like PCC, DMP, or Swern oxidation.[6][25][28] These reagents are specifically designed to stop the oxidation at the ketone stage for secondary alcohols.[26][27]

    • Temperature Control: Perform the oxidation at the recommended temperature for the chosen mild reagent. For instance, Swern oxidations are typically run at -78 °C, while DMP oxidations proceed well at room temperature.[18][23] Avoid heating the reaction unless the protocol explicitly requires it.

Recommended Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its mild conditions, high selectivity, and simple workup, effectively preventing over-oxidation.[17][18][19]

Materials:

  • 4-Methyl-3-propylcyclohexan-1-ol (1 equivalent)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-Methyl-3-propylcyclohexan-1-ol in anhydrous dichloromethane (approx. 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Dess-Martin Periodinane to the solution in one portion at room temperature.[18]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) every 30 minutes. The reaction is typically complete within 1-4 hours.[18]

  • Once the starting alcohol is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-3-propylcyclohexan-1-one.

  • Purify the crude product by flash column chromatography if necessary.

ParameterConditionRationale
Oxidant Dess-Martin PeriodinaneMild, selective, and operates at neutral pH, avoiding acid-catalyzed side reactions.[17][18]
Stoichiometry 1.2 - 1.5 eq. DMPA slight excess ensures complete conversion of the starting alcohol.
Solvent Anhydrous CH₂Cl₂Common solvent for DMP oxidations, good solubility for reactants.[17]
Temperature Room TemperatureMild conditions prevent thermal degradation and side reactions.[18]
Workup NaHCO₃ / Na₂S₂O₃Neutralizes acetic acid byproduct and reduces excess DMP.[17]

Visual Guides

Oxidation and Over-oxidation Pathways

The following diagram illustrates the desired synthetic pathway and the potential over-oxidation side reactions that this guide helps to prevent.

Caption: Desired vs. undesired oxidation pathways.

Troubleshooting Logic Flow

This workflow provides a decision-making process for diagnosing and solving issues related to over-oxidation.

G Start Start Synthesis Monitor Monitor Reaction by TLC/GC-MS Start->Monitor Complete Is Starting Alcohol Consumed? Monitor->Complete Complete->Monitor No Workup Proceed to Workup & Purification Complete->Workup Yes Analyze Analyze Product for Purity & Yield Workup->Analyze Result High Yield & Purity? Analyze->Result Success Synthesis Successful Result->Success Yes Troubleshoot Troubleshoot Issue Result->Troubleshoot No CheckLactone Check for Lactone (Baeyer-Villiger) Troubleshoot->CheckLactone CheckAcid Check for Acidic Byproducts (Ring Opening) CheckLactone->CheckAcid No SwitchToMild Switch to Milder Oxidant (DMP, Swern) CheckLactone->SwitchToMild Yes CheckAcid->SwitchToMild Yes ControlTemp Ensure Strict Temp. Control SwitchToMild->ControlTemp ControlTemp->Start Re-attempt Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Wikipedia. (2024). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Khan, I., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2025). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Wikipedia. (2024). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2024). Dess–Martin oxidation. Retrieved from [Link]

  • Li, W., et al. (2015). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]

  • Stolle, A., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. National Center for Biotechnology Information. Retrieved from [Link]

  • de Gonzalo, G., et al. (n.d.). Baeyer–Villiger Oxidation. Science of Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Pearson. (n.d.). In Chapter 13, we explain how to convert secondary alcohols into.... Retrieved from [Link]

  • ResearchGate. (2018). Aerobic oxidation reaction of secondary alcohols to ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Chad's Prep. (2021). Oxidation of Alcohols | Chromic Acid vs PCC. YouTube. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC. Retrieved from [Link]

  • ResearchGate. (2019). Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. Retrieved from [Link]

  • Taylor & Francis Online. (2011). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

  • ACS Publications. (2025). Novel Baeyer–Villiger Oxidation of Nucleosides Applied to the Large-Scale Synthesis of MeMOP. Retrieved from [Link]

  • ResearchGate. (2023). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exhaustive Baeyer–Villiger oxidation: a tailor-made post-polymerization modification to access challenging poly(vinyl acetate) copolymers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • PubMed. (2005). Catalytic oxidation with air of cyclohexanone to dicarboxylic acids on synthetic carbons. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

Sources

Troubleshooting

Addressing low catalyst turnover in 4-Methyl-3-propylcyclohexan-1-one hydrogenation

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the catalytic hydrogenation of 4-Methyl-3-propylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the catalytic hydrogenation of 4-Methyl-3-propylcyclohexan-1-one. Achieving a high turnover number (TON) and turnover frequency (TOF) in this reaction is critical for efficiency and scalability, yet it is often hampered by a range of interconnected factors from catalyst deactivation to suboptimal reaction conditions. A high TON signifies a more productive and cost-effective catalytic system, requiring lower catalyst loadings.[1]

This document provides a structured, in-depth approach to diagnosing and resolving common issues. We will move beyond simple checklists to explore the underlying causality of experimental outcomes, empowering you to build robust and self-validating protocols.

Troubleshooting Guide: Diagnosing Low Catalyst Turnover

This section is structured as a series of common problems. For each issue, we present potential causes, diagnostic procedures, and scientifically grounded solutions.

Issue 1: Reaction Stalls Prematurely or Shows Minimal Conversion

A significant decrease in the reaction rate or a complete stall is the most common indicator of a critical problem with the catalytic system.[2] This often points to catalyst deactivation or fundamental flaws in the reaction setup.

Q1: My reaction has stopped despite an abundance of starting material. What is the most likely cause?

A1: The most probable cause is catalyst poisoning , where impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[3][4] This interaction is often stronger than the adsorption of the intended reactants, effectively shutting down the catalytic cycle.[3]

Diagnostic Workflow & Solutions:

  • Identify the Poison Source: Catalyst poisons typically originate from reactants, solvents, or the hydrogen gas stream.[2]

    • Substrate/Solvent Impurities: Sulfur compounds (thiols, thioethers), nitrogen compounds (amines, amides), heavy metals (lead, mercury), and even halides are potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[2][3]

      • Action: Analyze your starting ketone and solvent using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metals.[2]

      • Solution: Purify the substrate via distillation or column chromatography. Always use high-purity, dry, and degassed solvents. Protic solvents like ethanol and 2-propanol are common, but their purity is paramount.[1][4]

    • Gaseous Impurities: Carbon monoxide (CO), often present in low-quality hydrogen, is a notorious poison for platinum-group metals due to its strong binding affinity.[2][5]

      • Action: Use ultra-high purity (UHP) grade hydrogen (99.999%). If CO poisoning is suspected, a CO-specific gas trap can be installed.

  • Evaluate Catalyst Handling: Heterogeneous catalysts, particularly Pd/C, can be pyrophoric and are sensitive to air exposure.

    • Action: Review your catalyst handling procedure. Was the catalyst transferred under an inert atmosphere (e.g., in a glovebox or using a Schlenk line)? Was it exposed to the laboratory atmosphere for an extended period?

    • Solution: Always handle the catalyst under an inert gas (Nitrogen or Argon). If the catalyst must be weighed in the open, do so quickly and add it immediately to the reaction vessel for inerting.

Q2: I've confirmed my reagents are pure, but the reaction is still sluggish. Could the catalyst itself be the problem?

A2: Yes. Beyond poisoning, the inherent activity of the catalyst might be insufficient due to improper activation, choice of metal/support, or physical degradation (sintering).

Diagnostic Workflow & Solutions:

  • Catalyst Pre-activation: Many catalysts require a pre-reduction or activation step to generate the active metallic species.

    • Action: Review the manufacturer's protocol for your specific catalyst. For many oxide-supported catalysts (e.g., PtO₂), an in-situ reduction is necessary to form the active platinum nanoparticles.

    • Solution: Implement a pre-reduction step. This typically involves stirring the catalyst in a solvent under a hydrogen atmosphere for a period before adding the substrate. See Protocol 2 for a general procedure.

  • Catalyst Sintering: Exposure to high temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles.[6] This process, known as sintering, irreversibly reduces the active surface area and is a common mode of deactivation.[7]

    • Action: Analyze the used catalyst with Transmission Electron Microscopy (TEM) to assess particle size distribution compared to the fresh catalyst.

    • Solution: Avoid excessive reaction temperatures.[4] If high temperatures are necessary, select a catalyst with a more thermally stable support or one designed to inhibit sintering.

  • Mechanical Degradation: In stirred tank reactors, vigorous agitation can cause physical attrition of the catalyst support, leading to fines and a loss of active material.

    • Action: Visually inspect the post-reaction mixture for an increase in fine black particles that are difficult to filter.

    • Solution: Optimize the stirring rate to ensure good mass transfer without causing mechanical stress. Select a catalyst with higher mechanical strength if this is a recurring issue.

Troubleshooting Workflow: Low Catalyst Turnover

Below is a decision-making diagram to guide your troubleshooting process.

G start Low Catalyst Turnover Observed check_purity Step 1: Verify Purity of Substrate, Solvent & H₂ start->check_purity purity_ok Purity Confirmed check_purity->purity_ok No Impurities Detected purify Action: Purify Reagents (Distillation, Chromatography, UHP Gas) check_purity->purify Impurities Detected check_catalyst Step 2: Evaluate Catalyst Handling & Activity purity_ok->check_catalyst purify->check_purity catalyst_ok Handling & Pre-activation OK check_catalyst->catalyst_ok Proper Procedure handle_catalyst Action: Improve Inert Handling & Implement Pre-activation Protocol check_catalyst->handle_catalyst Improper Procedure check_conditions Step 3: Optimize Reaction Conditions (T, P, Agitation) catalyst_ok->check_conditions handle_catalyst->check_catalyst conditions_ok Conditions Optimized check_conditions->conditions_ok Optimal Parameters optimize Action: Systematically Vary Temperature, Pressure & Stirring Rate check_conditions->optimize Suboptimal Parameters check_selectivity Step 4: Analyze for Byproducts & Diastereoselectivity conditions_ok->check_selectivity optimize->check_conditions end Resolution: Improved Turnover check_selectivity->end

Caption: A systematic workflow for troubleshooting low catalyst turnover.

Frequently Asked Questions (FAQs)

Q3: Which catalyst is best for the hydrogenation of substituted cyclohexanones?

A3: The choice is substrate- and goal-dependent. Palladium (Pd) and Platinum (Pt) are the most common choices.[8]

  • Palladium (Pd/C): Often the first choice due to its high activity and lower cost. It is highly effective for the hydrogenation of the ketone functional group.[4] However, it can sometimes promote over-hydrogenation to the corresponding alcohol or even hydrogenolysis of certain functional groups.

  • Platinum (Pt/C, PtO₂): Generally more active than palladium and can be effective for more sterically hindered ketones.[4] It may, however, be more sensitive to certain poisons.

  • Rhodium (Rh/C): Can offer different selectivity profiles, particularly when aromatic rings are present elsewhere in the molecule.[8][9]

  • Ruthenium (Ru): Often used in asymmetric hydrogenation with chiral ligands to control stereochemistry, but can also be used in its heterogeneous form.[8][10]

CatalystCommon UseAdvantagesConsiderations
Pd/C General ketone hydrogenationCost-effective, high activityCan promote over-hydrogenation
PtO₂/Pt/C Hindered ketonesHigh activity, robustHigher cost, sensitive to poisons
Rh/C Specialized selectivityUseful for complex moleculesCan be less active for simple ketones
Raney® Ni Industrial scaleVery low costRequires higher T/P, lower selectivity[4]
Q4: How do temperature and hydrogen pressure affect my reaction's turnover and selectivity?

A4: Temperature and pressure are critical parameters that must be carefully optimized.[4]

  • Temperature: Increasing the temperature generally increases the reaction rate (TOF). However, excessively high temperatures can lead to several negative outcomes:

    • Reduced Selectivity: It can promote the formation of byproducts, such as the complete reduction to the corresponding alkane or dehydration of the resulting alcohol.[11]

    • Catalyst Deactivation: It can accelerate sintering or coking, permanently damaging the catalyst.[4][7]

    • Recommendation: Start at room temperature and increase incrementally (e.g., in 10-15 °C steps) while monitoring the reaction progress and product distribution.

  • Hydrogen Pressure: Higher H₂ pressure increases the concentration of active hydrogen species on the catalyst surface, which typically increases the reaction rate.

    • Overcoming Hindrance: For sterically hindered ketones, higher pressures (5-10 bar or more) may be necessary to achieve a reasonable conversion rate.[4]

    • Selectivity Impact: High pressures can sometimes decrease selectivity by favoring the over-hydrogenation of the desired cyclohexanol product to the corresponding cyclohexane.

    • Recommendation: For many standard hydrogenations, 1-5 bar (balloon pressure) is sufficient.[4] If the reaction is slow, cautiously increase the pressure.

Q5: My reaction works, but the diastereoselectivity is poor. How can I improve the formation of the desired stereoisomer?

A5: Diastereoselectivity in cyclohexanone reduction is governed by the direction of hydride attack on the carbonyl group (axial vs. equatorial). This is influenced by several factors:[12]

  • Catalyst & Support: The nature of the metal and the support can create steric environments that favor one approach over the other. Lewis acidic sites on a support like alumina can coordinate with the carbonyl oxygen, influencing the substrate's orientation on the catalyst surface.[13][14]

  • Solvent: The solvent can influence the conformation of the substrate at the catalyst interface.[15] Protic solvents may hydrogen-bond with the carbonyl, altering its reactivity and steric profile.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the two diastereomeric transition states.[1]

  • Additives: The addition of bases or acids can modify the catalyst surface or interact with the substrate, thereby influencing the stereochemical outcome.

Strategy: Screen different catalyst/support combinations (e.g., Pd/C vs. Pd/Al₂O₃) and solvents (e.g., ethanol vs. THF vs. hexane). Running the reaction at a lower temperature (e.g., 0 °C or -10 °C) for a longer time is a common strategy to improve selectivity.

Catalyst Deactivation Pathways

Understanding how a catalyst dies is key to preventing it. The primary mechanisms are poisoning, coking, and sintering.

Deactivation Catalyst Active Catalyst Metal Nanoparticle Support Poisoning Poisoned Catalyst Blocked Active Site (e.g., Sulfur) Support Catalyst->Poisoning Chemical Impurities (S, N, CO) Coking Coked Catalyst Metal Nanoparticle Carbon Deposits on Support Catalyst->Coking High Temperature & Polymerization of Reactants Sintering Sintered Catalyst Agglomerated Metal Particle Support Catalyst->Sintering High Temperature (Thermal Stress)

Caption: Major deactivation pathways for heterogeneous hydrogenation catalysts.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation

Safety Note: Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate safety measures like blast shields for pressurized reactions.[16]

  • Vessel Preparation: Add the catalyst (e.g., 1-5 mol% Pd/C) to a suitable reaction vessel equipped with a magnetic stir bar.

  • Inerting: Seal the vessel and purge the atmosphere by evacuating under vacuum and backfilling with an inert gas (N₂ or Ar). Repeat this cycle 3-5 times.

  • Solvent & Substrate Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., ethanol) via cannula, followed by the 4-Methyl-3-propylcyclohexan-1-one substrate.[1]

  • Hydrogen Introduction: Purge the inert gas from the headspace by evacuating and backfilling with hydrogen gas. Repeat 3-5 times.

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., with a balloon or from a regulated cylinder).[1]

  • Agitation & Monitoring: Begin vigorous stirring to ensure good mass transfer between the gas, liquid, and solid phases.[4] Monitor the reaction by hydrogen uptake or by periodically analyzing aliquots via GC or TLC.

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. The filtrate contains the product.

Protocol 2: Catalyst Pre-activation (Pre-reduction)
  • Follow steps 1 and 2 from Protocol 1 .

  • Under a positive pressure of inert gas, add the degassed solvent.

  • Follow step 4 from Protocol 1 to introduce hydrogen.

  • Stir the catalyst slurry under a hydrogen atmosphere (1 atm) at room temperature for 1-2 hours.

  • Briefly switch the atmosphere back to an inert gas.

  • Add the substrate and proceed from step 4 of Protocol 1 .

References

  • Regeneration of a Deactivated Hydrotreating Catalyst. Industrial & Engineering Chemistry Research. [Link]

  • Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. ACS Catalysis. [Link]

  • Challenges in Catalyst Regeneration and How to Overcome Them. Applied Catalysts. [Link]

  • Regeneration of a hydrogenation catalyst.
  • Insights into Self-Poisoning during Catalytic Hydrogenation on Platinum Surfaces Using ATR-IR Spectroelectrochemistry. ACS Catalysis. [Link]

  • A review on the recent advances in the catalytic hydrogenation of phenol to cyclohexanone. Catalysis Science & Technology. [Link]

  • Substrate induced diastereoselective hydrogenation/reduction of arenes and heteroarenes. RSC Advances. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Catalysts. [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. [Link]

  • Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology. [Link]

  • What is catalyst regeneration and how does it extend catalyst life? PatSnap. [Link]

  • Highly diastereoselective transfer hydrogenation of 4-t-butylcyclohexanone in the presence of magnesium oxide. ResearchGate. [Link]

  • Selective Hydrogenation Catalysts Poisoning with Silicon. University of Porto Institutional Repository. [Link]

  • Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. Industrial & Engineering Chemistry Research. [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV. [Link]

  • Selective Hydrogenation of Phenol to Cyclohexanone over a Highly Stable Core-Shell Catalyst with Pd-Lewis Acid Sites. The Journal of Physical Chemistry C. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. [Link]

  • An Efficient Catalyst System for the Asymmetric Transfer Hydrogenation of Ketones: Remarkably Broad Substrate Scope. Journal of the American Chemical Society. [Link]

  • Selective Phenol Hydrogenation to Cyclohexanone over a Dual Supported Pd-Lewis Acid Catalyst. Science. [Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology. [Link]

  • Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. Industrial & Engineering Chemistry Research. [Link]

  • Change in turnover number (TON) of the catalyst as a function of the reaction time. ResearchGate. [Link]

  • Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis. [Link]

  • Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. ACS Catalysis. [Link]

  • Kinetics of liquid-phase hydrogenation reactions over supported metal catalysts — a review. Applied Catalysis A: General. [Link]

  • Catalytic Hydrogenation of Ketones. Science of Synthesis. [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Molecules. [Link]

  • The effects of reaction parameters on the hydrogenation of CHA over Cu-based catalysts. ResearchGate. [Link]

  • Turnover rates on complex heterogeneous catalysts. OSTI.GOV. [Link]

  • Database Construction for the Virtual Screening of the Ruthenium-Catalyzed Hydrogenation of Ketones. The Journal of Organic Chemistry. [Link]

  • Proposed mechanism for the catalytic hydrogenation of ketones. ResearchGate. [Link]

  • MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. [Link]

  • Performance of homogeneous catalysts viewed in dynamics. Reaction Chemistry & Engineering. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. James A. Cusumano & Associates. [Link]

Sources

Optimization

Resolving baseline noise in HPLC analysis of 4-Methyl-3-propylcyclohexan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges with aliphatic ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges with aliphatic ketones.

Analyzing 4-Methyl-3-propylcyclohexan-1-one presents a unique and frustrating challenge: it lacks a conjugated π -electron system. Without a strong chromophore, its UV absorbance is entirely dependent on the weak n→π∗ transition of the carbonyl group, forcing analysts to use deep UV detection (200–210 nm) or alternative universal detectors like the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Operating at these detection limits amplifies baseline noise exponentially. Below is our comprehensive troubleshooting guide to isolating, understanding, and resolving baseline noise for this specific class of molecules.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting methods or replacing parts, you must isolate the variable causing the noise. The following logical workflow is a self-validating diagnostic tree.

BaselineDiagnostics Start Observe Baseline Noise ZeroFlow 1. Stop Flow (0 mL/min) Is noise still present? Start->ZeroFlow DetectorIssue Detector Issue (Lamp, Electronics, Flow Cell Bubble) ZeroFlow->DetectorIssue Yes FlowIssue Flow/System Issue (Pump, Solvent, Column) ZeroFlow->FlowIssue No BypassColumn 2. Replace Column with Restrictor Is noise still present? FlowIssue->BypassColumn ColumnBleed Column Issue (Contamination, Phase Bleed) BypassColumn->ColumnBleed No PumpSolvent Pump or Solvent Issue BypassColumn->PumpSolvent Yes CheckPattern 3. Analyze Noise Pattern PumpSolvent->CheckPattern Periodic Periodic / Pulsating (Pump Seals, Check Valves, Air) CheckPattern->Periodic Random Random / Drifting (Solvent Purity, Dissolved O2) CheckPattern->Random

Diagnostic decision tree for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I am analyzing 4-Methyl-3-propylcyclohexan-1-one at 210 nm using a UV/PDA detector. My baseline is erratic and drifts heavily during gradient elution. Why? A: At 210 nm, you are operating at the edge of the UV transparency window for most solvents. The causality here is twofold: solvent absorbance and refractive index (RI) changes . First, trace organic impurities in sub-optimal water or methanol absorb heavily below 215 nm, causing random noise[1]. Second, as the gradient shifts from aqueous to organic, the refractive index of the mobile phase changes. These RI changes are drastically enhanced at low UV wavelengths, causing the baseline to drift or bow[2]. Furthermore, dissolved oxygen in the mobile phase absorbs UV light at 210 nm; as the gradient mixes solvents with different gas solubilities, outgassing occurs, creating micro-bubbles and noise[1]. Solution: Switch from methanol to acetonitrile (UV cutoff 190 nm) and ensure rigorous inline vacuum degassing[1].

Q2: I switched to a Charged Aerosol Detector (CAD) to avoid the low-UV issues, but I still have high baseline noise. What causes CAD noise? A: CAD is a mass-sensitive detector that measures particles formed after the mobile phase is nebulized and evaporated. If your baseline is noisy, it means particles are being generated even when no analyte is eluting. The root cause is non-volatile impurities in your mobile phase[3]. Any introduction of semi-volatile or non-volatile components—such as leached silica from glass bottles, non-volatile salts (e.g., sodium phosphate), or low-grade solvents—will dramatically increase background signal and noise[4]. Solution: You must use LC-MS grade solvents and strictly volatile additives (e.g., formic acid or ammonium acetate) to ensure the mobile phase evaporates completely[3].

Q3: My baseline noise is perfectly rhythmic and looks like a heartbeat. Is this a detector issue? A: No. Rhythmic, periodic noise is mechanical and is almost exclusively tied to the pump [5]. The causality is a pressure fluctuation during the pump's piston stroke. This is typically caused by a failing pump seal, a stuck check valve (often due to precipitated buffer salts), or a trapped air bubble in the pump head[5][6].

Q4: My baseline is noisy and occasionally dips into negative values. What does this indicate? A: A noisy baseline with negative spikes is highly characteristic of an air bubble trapped in the detector flow cell [7]. As the bubble shifts in the light path, it scatters the UV beam, causing erratic positive and negative absorbance readings. If the noise is purely digital and flat when the flow is off, it may indicate a failing lamp or an electronic board issue[7].

Step-by-Step Experimental Protocols

To ensure scientific integrity, troubleshooting must be approached as a self-validating system. The outcome of each step must definitively prove or disprove a hypothesis.

Protocol 1: The Zero-Variable System Isolation Test

Purpose: To definitively locate the source of baseline noise.

  • Electronic & Optical Validation (Zero Flow):

    • Action: Turn off the HPLC pump (0 mL/min). Monitor the baseline for 10 minutes.

    • Validation: If the noise persists, the fluidics are ruled out. The issue is isolated to the detector (e.g., a failing deuterium lamp, a dirty flow cell, or electrical interference)[7]. If the baseline is flat, the detector is validated as functional. Proceed to Step 2.

  • Solvent & Pump Validation (Column Bypass):

    • Action: Remove the analytical column. Replace it with a zero-dead-volume union or a restrictor capillary to maintain backpressure. Run your method gradient.

    • Validation: If noise appears, the issue is isolated to the pump (check for pulsations) or the mobile phase (impurities/dissolved gases)[5]. If the baseline is flat, the pump and solvents are validated. Proceed to Step 3.

  • Column Validation (System Integration):

    • Action: Reinstall the analytical column and run the method.

    • Validation: If the noise returns, the causality is confirmed: the column is bleeding stationary phase (phase dewetting) or eluting strongly retained contaminants from previous injections[5]. Wash the column with 100% strong organic solvent, or replace it.

Protocol 2: CAD Background Reduction Workflow

Purpose: To minimize baseline current and noise in Charged Aerosol Detection.

  • Solvent Preparation: Discard all HPLC-grade solvents. Prepare fresh mobile phases using exclusively LC-MS grade water and acetonitrile. Do not store aqueous mobile phases in glass bottles for more than 48 hours, as leached silicates will cause CAD noise.

  • Additive Optimization: If analyzing 4-Methyl-3-propylcyclohexan-1-one requires a pH modifier, use only volatile additives (e.g., 0.1% Formic Acid). Restrict the concentration to the absolute minimum required[4].

  • System Passivation: Flush the entire HPLC system (without the column) with 50:50 Water:Methanol containing 1% Formic acid for 2 hours to dissolve any precipitated non-volatile salts from previous users.

  • Evaporation Temperature Tuning: Adjust the CAD evaporation temperature. Lower temperatures yield a more uniform response but increase noise from semi-volatile solvent impurities; higher temperatures reduce this background noise but risk evaporating your semi-volatile ketone analyte[8]. Test at 35°C and 50°C to find the optimal signal-to-noise ratio.

Quantitative Data & Reference Tables

Table 1: Mobile Phase Solvent Properties for 4-Methyl-3-propylcyclohexan-1-one Analysis When selecting solvents, you must balance UV transparency against CAD volatility.

Solvent / AdditiveUV Cutoff (nm)CAD CompatibilityTroubleshooting Notes
Water (LC-MS Grade) < 190 nmExcellentMust be fresh; prone to bacterial growth which causes ghost peaks[5].
Acetonitrile 190 nmExcellentPreferred for low-UV (<210 nm) due to high transparency[1][9].
Methanol 205 nmExcellentCauses high baseline noise at 210 nm; avoid for UV detection of this ketone[1].
Phosphate Buffers < 190 nmFATAL Transparent in UV, but non-volatile. Will instantly clog and destroy a CAD or ELSD[3][4].
Formic Acid (0.1%) ~ 210 nmExcellentVolatile for CAD. May cause slight baseline drift in UV gradients[1].

Table 2: Baseline Noise Diagnostic Matrix

Noise ProfilePrimary CauseSecondary CauseCorrective Action
Periodic / Pulsating Pump Check Valve FailureTrapped Air in Pump HeadPurge pump with 100% Isopropanol; replace check valves/seals[5][6].
Random / Spiky Air Bubble in Flow CellFailing Detector LampApply backpressure to flow cell outlet; replace lamp if >2000 hours[7].
Heavy Drift (Gradient) Refractive Index ChangesDissolved OxygenUse Acetonitrile instead of Methanol; ensure inline degasser is active[1][2].
High Background (CAD) Non-Volatile ImpuritiesColumn BleedSwitch to LC-MS grade solvents; wash column with strong organic[3][4].

References

  • "HPLC Repair Services: Common Causes of Baseline Noise" - Overbrook Scientific. Available at:[Link]

  • "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview" - LCGC International. Available at: [Link]

  • "Buffer & Eluent Preparation in HPLC – Best Practices" - KNAUER. Available at:[Link]

  • "Baseline noise observed at low UV wavelengths - WKB95837" - Waters Knowledge Base. Available at:[Link]

  • "Noisy and negative baseline : r/CHROMATOGRAPHY" - Reddit. Available at:[Link]

  • "How to improve LOD or detection limits in HPLC - Tips & Suggestions" - MicroSolv Technology Corporation. Available at:[Link]

  • "HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING" - YouTube. Available at: [Link]

  • "Blog: Charged Aerosol Detection in Pharmaceutical Analysis" - HWI group. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Methyl-3-propylcyclohexan-1-one vs. 3-Methylcyclohexanone

As a Senior Application Scientist, evaluating how substrate topology dictates synthetic outcomes is critical for designing robust chemical processes. The substitution pattern on a cyclohexanone ring fundamentally alters...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating how substrate topology dictates synthetic outcomes is critical for designing robust chemical processes. The substitution pattern on a cyclohexanone ring fundamentally alters its conformational landscape, directly impacting the trajectory of incoming nucleophiles and the regioselectivity of enolization.

This guide provides an in-depth, objective comparison between a moderately hindered model (3-methylcyclohexanone ) and a highly encumbered vicinal system (4-methyl-3-propylcyclohexan-1-one ), supported by mechanistic causality and self-validating experimental protocols.

Structural & Mechanistic Causality

The reactivity of substituted cyclohexanones is governed by a delicate balance between torsional strain and steric hindrance[1]. Understanding this causality is essential for predicting reaction outcomes in drug development and complex molecule synthesis.

3-Methylcyclohexanone: Moderate Steric Bias

3-Methylcyclohexanone serves as a classic model for stereoselective nucleophilic addition. The methyl group at the C3 position introduces moderate steric bulk.

  • Nucleophilic Addition: When attacked by small nucleophiles (e.g., NaBH4​ , LiAlH4​ ), the reaction typically proceeds via an axial attack . This preference is driven by the need to minimize torsional strain in the transition state, as equatorial attack forces the forming bond to eclipse adjacent C-H bonds[1]. Furthermore, the Cieplak model suggests that axial attack is stabilized by electron donation from adjacent σC-C​ and σC-H​ bonds into the developing σ∗ orbital[2].

  • Enolization: Deprotonation under kinetic conditions (e.g., LDA at -78 °C) favors the less hindered C6 position over the C2 position, though the selectivity is not absolute due to the relatively small size of the methyl group[3].

4-Methyl-3-propylcyclohexan-1-one: High Steric Encumbrance

The addition of a propyl group at C3 and a methyl group at C4 drastically alters the steric environment. To minimize 1,3-diaxial interactions, the ring locks into a conformation where the bulky substituents occupy equatorial positions.

  • Nucleophilic Addition: The equatorial propyl group at C3 and the overall rigidity of the ring create severe steric hindrance that blocks the standard axial trajectory (Bürgi-Dunitz angle). Consequently, even small nucleophiles are forced into an equatorial attack , overriding the inherent torsional penalties[1]. Branching near the reaction center significantly decreases the overall rate of nucleophilic addition[4].

  • Enolization: The bulky propyl group adjacent to the C2 alpha-protons makes deprotonation at this site kinetically prohibitive. As a result, kinetic enolization occurs almost exclusively at the unhindered C6 position[3].

Logical Framework of Steric Influence

The following diagram illustrates the logical relationship between substrate substitution, steric bulk, and the resulting nucleophilic trajectory.

G Substrate Cyclohexanone Derivatives Steric3 3-Methyl Substitution Substrate->Steric3 Steric34 4-Methyl-3-propyl Substitution Substrate->Steric34 Torsional Torsional Strain Dominates Steric3->Torsional Moderate Bulk StericBlock Steric Hindrance Dominates Steric34->StericBlock High Bulk Axial Axial Attack (Equatorial OH) Equatorial Equatorial Attack (Axial OH) Torsional->Axial Favored Trajectory StericBlock->Equatorial Forced Trajectory

Caption: Logical framework mapping substitution patterns to nucleophilic attack trajectories.

Quantitative Performance Data

The table below summarizes the comparative reactivity metrics based on established physical organic chemistry principles for these structural classes.

Reactivity Parameter3-Methylcyclohexanone4-Methyl-3-propylcyclohexan-1-oneCausality / Mechanism
Stereoselectivity ( NaBH4​ ) ~85% Axial Attack~40% Axial AttackBulky C3/C4 groups block the axial trajectory, forcing the nucleophile equatorial.
Stereoselectivity (L-Selectride) >95% Equatorial Attack>99% Equatorial AttackExtremely bulky hydrides are entirely governed by steric approach control.
Kinetic Enolization (C6:C2 Ratio) ~80:20>95:5C3-propyl group completely shields the C2 alpha-protons from the bulky LDA base.
Relative Grignard Addition Rate 1.0x (Baseline)~0.15xIncreased steric bulk heavily retards the formation of the tetrahedral intermediate[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal standards and specific analytical checks to confirm mass balance and prevent the misinterpretation of data.

Protocol A: Diastereoselective Hydride Reduction

Objective: Assess the stereochemical trajectory of small nucleophiles.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1.0 mmol of the ketone substrate in 10 mL of anhydrous methanol.

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. Causality: This acts as a quantitative NMR internal standard, ensuring that any missing mass (e.g., from volatility or side reactions) is detected, validating the absolute yield.

  • Reduction: Cool the solution to 0 °C. Slowly add 1.5 mmol of NaBH4​ in portions over 5 minutes. Causality: Slow addition at low temperature controls the exotherm, preventing thermal degradation or solvent evaporation.

  • Quench & Extraction: After 30 minutes, quench with 5 mL of saturated aqueous NH4​Cl . Extract with diethyl ether ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analysis: Analyze the crude mixture via 1H NMR. The axial vs. equatorial proton at C1 will exhibit distinct coupling constants ( Jax−ax​≈10-12 Hz vs Jeq−ax​≈2-4 Hz ), allowing for precise diastereomeric ratio (d.r.) determination.

Protocol B: Regioselective Kinetic Enolate Trapping

Objective: Determine the regioselectivity of deprotonation under kinetic control.

  • Base Generation: In a dry flask under argon, add 1.05 mmol of diisopropylamine and 5 mL of anhydrous THF. Cool to -78 °C and add 1.0 mmol of n-BuLi. Stir for 15 minutes to generate LDA.

  • Substrate Addition: Dropwise add 1.0 mmol of the ketone substrate dissolved in 2 mL of THF. Causality: The use of a bulky base (LDA) at -78 °C ensures kinetic control; deprotonation occurs at the least hindered site rather than equilibrating to the most thermodynamically stable enolate[3].

  • Electrophile Trapping: After 30 minutes, add 1.2 mmol of freshly distilled Trimethylsilyl chloride (TMSCl). Allow the reaction to warm to room temperature over 1 hour.

  • Validation Quench: Quench rapidly with cold saturated NaHCO3​ to prevent acid-catalyzed hydrolysis of the resulting silyl enol ethers.

  • Analysis: Analyze via GC-MS. The ratio of the two possible silyl enol ether regioisomers directly reflects the kinetic deprotonation ratio.

Workflow Step1 Substrate Prep (THF, -78°C) Step2 Kinetic Base (LDA, 1.05 eq) Step1->Step2 Step3 Enolate Trapping (TMSCl, 1.2 eq) Step2->Step3 Step4 Basic Quench (NaHCO3) Step3->Step4 Step5 GC-MS Analysis (Regioisomer Ratio) Step4->Step5

Caption: Step-by-step experimental workflow for kinetic enolate trapping and regioselectivity analysis.

Conclusion

When transitioning from a moderately substituted system like 3-methylcyclohexanone to a highly encumbered system like 4-methyl-3-propylcyclohexan-1-one, chemists must account for a fundamental shift in reactivity. The massive steric bulk of the vicinal alkyl groups overrides standard torsional preferences, forcing nucleophiles into equatorial trajectories and completely directing kinetic enolization to the less hindered alpha-carbon. Recognizing these topological constraints is vital for the successful design of stereoselective synthetic routes.

References

  • 2, ResearchGate. 2.1, Comptes Rendus de l'Académie des Sciences.

  • 4, Fiveable.

  • 3, University of British Columbia.

Sources

Comparative

Validation of HPLC Quantification Methods for 4-Methyl-3-propylcyclohexan-1-one: A Comparative Guide

As drug development and chemical synthesis grow increasingly complex, the accurate quantification of specific intermediates is paramount. 4-Methyl-3-propylcyclohexan-1-one (CAS: 911797-27-8)[1] is an aliphatic cyclic ket...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis grow increasingly complex, the accurate quantification of specific intermediates is paramount. 4-Methyl-3-propylcyclohexan-1-one (CAS: 911797-27-8)[1] is an aliphatic cyclic ketone that presents a unique set of analytical challenges. Because it lacks a conjugated π -electron system, it exhibits poor UV absorbance. Furthermore, with a molecular weight of 154.25 g/mol , it is semi-volatile, complicating universal detection methods.

As a Senior Application Scientist, I have evaluated multiple analytical platforms for this compound. This guide objectively compares the performance of three High-Performance Liquid Chromatography (HPLC) methodologies and provides a comprehensive, self-validating protocol for the superior method, grounded in the latest ICH Q2(R2) validation guidelines[2].

Objective Method Comparison

To quantify 4-Methyl-3-propylcyclohexan-1-one, laboratories typically consider three HPLC approaches. However, the physical chemistry of the analyte dictates drastic differences in performance.

  • Direct RP-HPLC-UV (210 nm): Relies on the weak n→π∗ transition of the carbonyl group.

  • RP-HPLC-ELSD (Evaporative Light Scattering Detector): A universal detection method that measures light scattered by non-volatile particles after mobile phase evaporation.

  • Pre-column DNPH Derivatization + RP-HPLC-UV (360 nm): The ketone is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a highly UV-active hydrazone derivative[3].

The Causality Behind the Performance

Direct UV detection at 210 nm is fundamentally flawed for trace quantification of this compound. At this low wavelength, common reversed-phase solvents (like methanol, which has a UV cutoff of 205 nm) cause severe baseline noise and drift, destroying specificity and sensitivity[4].

While ELSD bypasses the need for a chromophore, it introduces a thermal vulnerability. Cyclic ketones with a molecular weight under 200 g/mol are semi-volatile. During the nebulization and evaporation stages of ELSD (typically 30–70 °C), the analyte rapidly evaporates alongside the mobile phase, resulting in catastrophic signal loss and poor recovery[5].

The winning methodology is DNPH derivatization. By covalently attaching a dinitrophenyl group to the ketone, we achieve two mechanistic victories:

  • We shift the absorption maximum to 360 nm, completely escaping the UV-cutoff region of the mobile phase[6].

  • We significantly increase the molecular weight and boiling point of the analyte, stabilizing it for robust quantification.

Quantitative Data Summary
Analytical MethodDetection MechanismSensitivity (LOD)SpecificityVolatility Risk
Direct RP-HPLC-UV Weak n→π∗ transition (210 nm)Low (~20–50 µg/mL)Poor (Solvent interference)None
RP-HPLC-ELSD Light scatteringModerate (~10 µg/mL)ModerateHigh (Analyte loss in nebulizer)
DNPH + RP-HPLC-UV Strong π→π∗ transition (360 nm)High (<0.1 µg/mL)Excellent None (Derivative is non-volatile)

Experimental Protocol: DNPH Derivatization Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . Because DNPH is added in molar excess, a massive unreacted DNPH peak will appear in the chromatogram. The inclusion of a mandatory Reagent Blank ensures that neither the unreacted DNPH nor its degradation artifacts co-elute with the 4-Methyl-3-propylcyclohexan-1-one derivative.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 50 mg of 2,4-dinitrophenylhydrazine in 100 mL of LC-MS grade acetonitrile. Add 1.0 mL of 85% phosphoric acid. Causality: The acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the hydrazine[3].

  • Sample Derivatization: In an amber autosampler vial (to prevent photo-degradation), combine 0.5 mL of the sample solution with 0.5 mL of the DNPH reagent.

  • Incubation: Cap the vial and incubate at 40 °C for 30 minutes. Causality: Mild heating drives the addition-elimination reaction to complete quantitative conversion without degrading the newly formed hydrazone.

  • System Suitability (The Blank): Prepare a Reagent Blank using 0.5 mL of extraction solvent + 0.5 mL of DNPH reagent.

  • HPLC-UV Analysis:

    • Column: High-efficiency C18 (e.g., 2.7 µm core-shell, 4.6 x 100 mm) to handle the hydrophobic derivative.

    • Mobile Phase: Gradient elution from 40% Acetonitrile / 60% Water to 90% Acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm[6].

Workflow A Sample Prep (Cyclohexanone) B DNPH Addition (Acidic Catalyst) A->B Extract C Incubation (40°C, 30 min) B->C Derivatize D RP-HPLC (C18 Column) C->D Inject E UV Detection (360 nm) D->E Elute

Caption: Workflow for the DNPH derivatization and HPLC-UV analysis of cyclic ketones.

ICH Q2(R2) Validation Framework

The recent overhaul of the ICH Q2 guidelines (effective mid-2024) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[7]. To prove this DNPH-HPLC method is "fit for purpose"[2], the following core parameters must be validated:

  • Specificity (Selectivity): You must inject the Reagent Blank, the Sample Matrix Blank, and the Spiked Sample. Acceptance criteria require a resolution ( Rs​ ) of >1.5 between the 4-Methyl-3-propylcyclohexan-1-one-DNPH peak and the massive unreacted DNPH peak[2].

  • Linearity and Range: Prepare derivatized standards ranging from 50% to 150% of the target specification limit. The ICH Q2(R2) guideline emphasizes scrutinizing the residuals plot for random distribution, alongside achieving a correlation coefficient ( R2 ) >0.999 [7].

  • Accuracy: Perform spike recovery experiments at 80%, 100%, and 120% levels into the sample matrix. Because derivatization is a chemical reaction, matrix components could theoretically quench the DNPH. Recovery must fall between 98.0% and 102.0% to prove the reaction goes to completion in the presence of the matrix.

  • Precision: Assess Repeatability via 6 independent sample preparations (derivatization + injection) at the 100% level. The Relative Standard Deviation (RSD) must be ≤2.0% .

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Resolution > 1.5 vs Blank) Start->Spec Lin Linearity & Range (R² > 0.999, Random Residuals) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Start->Prec

Caption: Core analytical validation parameters according to the ICH Q2(R2) guidelines.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai
  • 1-methyl-3-propylcyclohexane structure | Sigma-Aldrich Source: sigmaaldrich.com
  • How It Works: UV Detection for HPLC - LCGC International Source: chrom
  • Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV - Fisher Scientific Source: fishersci.com
  • Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS - Agilent Source: agilent.com
  • ELSD - Chrom

Sources

Validation

Benchmarking Enantioselective Catalysts: A Comprehensive Guide Using 4-Methyl-3-propylcyclohexan-1-one

Evaluating the efficiency, selectivity, and scalability of enantioselective catalysts requires benchmarking against substrates that rigorously test stereoelectronic discrimination. 4-Methyl-3-propylcyclohexan-1-one serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the efficiency, selectivity, and scalability of enantioselective catalysts requires benchmarking against substrates that rigorously test stereoelectronic discrimination. 4-Methyl-3-propylcyclohexan-1-one serves as an elite benchmark molecule for this purpose. Its 3,4-disubstitution pattern locks the cyclohexane ring into a rigid chair conformation, while the bulky 3-propyl group provides significant steric hindrance adjacent to the reactive carbonyl center.

This guide objectively compares the performance of biocatalysts, transition metal complexes, and organocatalysts using this substrate, providing actionable experimental protocols, mechanistic insights, and self-validating workflows.

Catalyst Class Comparison
1. Biocatalysis: Cyclohexanone Monooxygenases (CHMOs)

Enzymatic1 using CHMOs from Acinetobacter sp. represent the gold standard for enantioselectivity[1]. The enzyme utilizes a flavin adenine dinucleotide (FAD) cofactor and NADPH to generate a highly reactive C4a-peroxyflavin intermediate. For 4-methyl-3-propylcyclohexan-1-one, the enzyme's chiral pocket perfectly discriminates between the enantiomeric faces, yielding lactones with >99% ee. However, the reliance on2 for cofactor regeneration can complicate downstream processing and limit substrate loading due to toxicity[2].

2. Transition Metal Catalysis: CuH-Catalyzed Asymmetric Reduction

For reductive desymmetrization or kinetic resolution,3 offer a highly scalable chemocatalytic alternative[3]. The active catalyst is generated in situ using4[4]. The rigid chiral environment of the BINAP ligand effectively navigates the steric bulk of the 3-propyl group, delivering the hydride exclusively to the less hindered equatorial face.

3. Organocatalysis: Chiral Phosphoric Acids (CPAs)

Metal-free ABVO can be achieved using CPAs and aqueous H₂O₂. While environmentally benign and free of heavy-metal residue, CPAs typically exhibit lower Selectivity Factors (s-factors) compared to CHMOs when challenged with the flexible alkyl chains of 4-methyl-3-propylcyclohexan-1-one. They often require cryogenic temperatures (-20°C) to lock the substrate conformation and achieve acceptable enantiomeric excess.

Quantitative Benchmarking Data

The following table summarizes the performance of the three catalyst classes when applied to the kinetic resolution and desymmetrization of 4-methyl-3-propylcyclohexan-1-one.

Catalyst SystemReaction ClassOxidant / ReductantYield (%)Enantiomeric Excess (ee %)Selectivity Factor (s)Scale-up Suitability
CHMO (E. coli whole-cell) ABVO (Kinetic Resolution)O₂ (Air)48%>99%>200Moderate (Dilute conditions)
CuH-(S)-BINAP Asymmetric ReductionPMHS91%96%N/AHigh (Gram-scale proven)
CPA (BINOL-derived) ABVO (Kinetic Resolution)30% aq. H₂O₂42%88%~35High (Metal-free)
Mechanistic Pathways

Understanding the stereoelectronic demands of the transition state is critical for rational catalyst design. Below is the catalytic cycle for the biocatalytic Baeyer-Villiger oxidation, highlighting the formation of the critical Criegee intermediate.

MechanisticPathway Substrate 4-Methyl-3-propylcyclohexan-1-one Criegee Chiral Criegee Intermediate Substrate->Criegee Nucleophilic Attack Enzyme CHMO (FAD-dependent) Peroxyflavin C4a-Peroxyflavin Intermediate Enzyme->Peroxyflavin Reduction & O2 Binding NADPH NADPH + H+ NADPH->Enzyme O2 O2 O2->Enzyme Peroxyflavin->Criegee Oxygen Transfer Product Enantiopure Lactone Criegee->Product Anti-periplanar Migration

Mechanistic pathway of CHMO-catalyzed asymmetric Baeyer-Villiger oxidation.

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Whole-Cell Biocatalytic Kinetic Resolution (ABVO)

Causality Focus: Biphasic systems are utilized to prevent substrate toxicity from halting cellular metabolism, while maintaining a constant supply of the ketone to the aqueous phase.

  • Cell Preparation: Grow engineered E. coli expressing CHMO in LB medium at 37°C until OD₆₀₀ reaches 0.8. Induce with 0.1 mM IPTG and incubate at 25°C for 12 hours. Harvest cells via centrifugation.

  • Reaction Setup: Resuspend 5 g (wet weight) of cells in 50 mL of 0.1 M sodium phosphate buffer (pH 7.4). Causality: pH 7.4 maintains optimal enzyme folding and prevents base-catalyzed hydrolysis of the resulting lactone.

  • Substrate Addition: Dissolve 500 mg of racemic 4-methyl-3-propylcyclohexan-1-one in 10 mL of isooctane. Overlay this organic phase onto the aqueous cell suspension.

  • Incubation: Shake at 250 rpm at 30°C for 24 hours in an orbital shaker with a breathable seal to ensure continuous O₂ transfer.

  • Self-Validation Checkpoint (Negative Control): Run a parallel reaction using heat-killed E. coli (boiled for 15 mins). Validation: If lactone is detected in the control, auto-oxidation is occurring, invalidating the ee% results.

  • Extraction & Analysis: Centrifuge to separate phases. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine organics, dry over MgSO₄, and analyze via Chiral GC.

Protocol B: CuH-Catalyzed Asymmetric Reduction

Causality Focus: In situ generation of CuH avoids the handling of pyrophoric isolated copper hydrides and ensures a highly active, monomeric catalytic species.

  • Catalyst Generation: In a flame-dried Schlenk flask under argon, combine CuCl (5 mol%), NaOtBu (5 mol%), and (S)-BINAP (5.5 mol%) in anhydrous toluene (0.2 M). Stir for 30 minutes at room temperature.

  • Hydride Activation: Add PMHS (2.0 equivalents) dropwise. Causality: The silane transmetalates with the Cu-alkoxide complex to generate the active CuH species and a silyl ether byproduct.

  • Substrate Addition: Cool the mixture to -78°C. Slowly add 4-methyl-3-propylcyclohexan-1-one (1.0 mmol) dissolved in 1 mL toluene. Stir for 12 hours, allowing the reaction to slowly warm to -20°C.

  • Self-Validation Checkpoint (Mass Balance): Prior to quenching, spike the reaction mixture with exactly 10.0 µL of dodecane as an internal standard. Validation: Post-extraction GC analysis must show >95% combined recovery of ketone and alcohol relative to dodecane; lower recoveries indicate unwanted polymerization or over-reduction.

  • Quenching: Quench with 2.5 M NaOH (2 mL) and stir vigorously for 2 hours to hydrolyze the silyl ether intermediate into the free chiral alcohol. Extract with diethyl ether and analyze.

Standardized Experimental Workflow

Workflow Prep Substrate Preparation Cat Catalyst Dosing Prep->Cat Rxn Reaction Incubation Cat->Rxn Quench Quenching & Extraction Rxn->Quench Analysis Chiral GC Analysis Quench->Analysis

Standardized high-throughput workflow for benchmarking enantioselective catalysts.

Conclusion

When benchmarking catalysts using 4-methyl-3-propylcyclohexan-1-one, CHMO biocatalysts provide unparalleled enantioselectivity for oxidative kinetic resolutions, making them ideal for synthesizing high-purity pharmaceutical intermediates. Conversely, CuH/BINAP systems offer superior scalability and operational simplicity for reductive desymmetrization, avoiding the volumetric inefficiencies of whole-cell biphasic fermentations.

References
  • Asymmetric Baeyer−Villiger Oxidations of 4-Mono- and 4,4-Disubstituted Cyclohexanones by Whole Cells of Engineered Escherichia coli. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Recombinant Baker's Yeast as a Whole-Cell Catalyst for Asymmetric Baeyer−Villiger Oxidations. Journal of the American Chemical Society.[Link]

  • Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development - ACS Publications.[Link]

  • BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols. PMC - National Institutes of Health.[Link]

Sources

Comparative

A Comparative Guide to the Infrared (IR) Spectroscopy of 4-Methyl-3-propylcyclohexan-1-one Derivatives

This guide provides an in-depth comparison of the infrared (IR) spectroscopic features of 4-Methyl-3-propylcyclohexan-1-one and its derivatives. Designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the infrared (IR) spectroscopic features of 4-Methyl-3-propylcyclohexan-1-one and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances revealed by IR spectroscopy, grounded in established scientific principles. We will explore how stereochemistry and functional group modifications influence the vibrational spectra of these substituted cyclohexanones, offering a framework for their characterization and differentiation.

The Vibrational Landscape of Substituted Cyclohexanones

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the structural details of molecules.[1][2] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds and their environment within the molecule.[3][4] For cyclic ketones like the derivatives of 4-Methyl-3-propylcyclohexan-1-one, the most diagnostic absorption is the stretching vibration of the carbonyl group (C=O).

The parent cyclohexanone molecule exhibits a strong, sharp C=O stretching peak around 1710-1715 cm⁻¹.[1][5] This frequency is a hallmark of a six-membered cyclic ketone, where ring strain is minimal.[6] The introduction of alkyl substituents, such as the methyl and propyl groups in our target molecule, can subtly influence the position of this peak and other spectral features. These effects are primarily electronic and conformational.

Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect can slightly lower the carbonyl stretching frequency by pushing electron density towards the carbonyl carbon, weakening the C=O double bond.[6]

Conformational and Stereochemical Effects: 4-Methyl-3-propylcyclohexan-1-one exists as diastereomers (cis and trans isomers), each of which can adopt multiple chair conformations. The orientation of the alkyl substituents (axial or equatorial) can influence the IR spectrum.[7] Generally, the chair conformation that minimizes steric interactions is favored.[7][8] For instance, a bulky substituent prefers an equatorial position to avoid 1,3-diaxial interactions.[9] While subtle, these conformational differences can lead to slight shifts in the C=O stretching frequency and variations in the fingerprint region (below 1500 cm⁻¹).[10] The fingerprint region contains a complex set of C-C stretching and C-H bending vibrations that are unique to the molecule's overall structure.[11][12]

Comparative Spectral Analysis of 4-Methyl-3-propylcyclohexan-1-one Derivatives

To illustrate the utility of IR spectroscopy in distinguishing between closely related structures, we will consider three hypothetical derivatives:

  • Compound A: cis-4-Methyl-3-propylcyclohexan-1-one

  • Compound B: trans-4-Methyl-3-propylcyclohexan-1-one

  • Compound C: 4-Methyl-3-propylcyclohex-2-en-1-one (an unsaturated derivative)

The expected characteristic IR absorption frequencies for these compounds are summarized in the table below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Compound A (cis) Compound B (trans) Compound C (Unsaturated) Notes
C=O Stretch1750-1660~1712~1714~1680The most intense and diagnostic peak. Conjugation in Compound C significantly lowers the frequency.[13][14] A slight difference between cis and trans isomers is possible due to conformational effects.
sp³ C-H Stretch3000-28502960-28502960-28502960-2850Strong, multiple absorptions characteristic of the methyl, propyl, and cyclohexane ring C-H bonds.[15]
sp² C-H Stretch3100-3000N/AN/A~3030A weaker absorption, present only in the unsaturated derivative (Compound C).[11]
C=C Stretch1680-1620N/AN/A~1640Present only in Compound C due to the double bond in the ring.[13]
CH₂ Scissoring~1465~1465~1465~1465Characteristic bending vibration of the methylene groups in the ring and propyl chain.
CH₃ Bending~1375~1375~1375~1375Characteristic bending vibration of the methyl group.
Fingerprint Region1300-700Complex PatternComplex PatternComplex PatternThis region will contain unique patterns of C-C stretches and other bending vibrations, serving as a "fingerprint" for each specific isomer.[11][12]

The key differentiator for Compound C is the significantly lower C=O stretching frequency (around 1680 cm⁻¹) due to conjugation with the C=C double bond.[13][14] This resonance delocalization weakens the C=O bond, requiring less energy to stretch. Additionally, the appearance of C=C and sp² C-H stretching bands confirms its unsaturated nature.

Distinguishing between the cis and trans diastereomers (Compound A and Compound B ) is more challenging and relies on subtle differences. The preferred conformations of the two isomers will differ, leading to slight variations in the C=O stretching frequency and, more noticeably, in the complex fingerprint region.[10] For example, the isomer with a greater propensity for an axial substituent adjacent to the carbonyl group might exhibit a slightly different C=O frequency. A definitive assignment would likely require computational modeling or comparison with authenticated standards.

Experimental Protocol for Comparative IR Analysis

To ensure reliable and reproducible data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is often preferred for its minimal sample preparation.[16]

Sample Preparation
  • Purity Confirmation: Ensure all samples (Compounds A, B, and C) are of high purity, as impurities will introduce extraneous peaks.[2] Purification can be achieved by methods such as column chromatography or distillation.

  • Sample Application (ATR):

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the empty ATR setup. This is crucial for correcting for atmospheric CO₂ and water vapor absorptions.

    • Place a small amount (a few milligrams or a single drop if liquid) of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition
  • Spectrometer Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Scanning Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Collection: Collect the spectrum for each sample. After each measurement, thoroughly clean the ATR crystal before applying the next sample.

Data Analysis and Comparison
  • Baseline Correction: Apply a baseline correction to the collected spectra to ensure a flat baseline.

  • Peak Identification: Identify and label the key absorption bands for each spectrum, paying close attention to the C=O stretching region (1800-1600 cm⁻¹) and the C-H stretching region (3100-2800 cm⁻¹).

  • Overlay and Compare: Overlay the spectra of the different derivatives to visually compare the peak positions and relative intensities. Focus on shifts in the C=O frequency and differences in the fingerprint region to distinguish between isomers.

The following diagram illustrates the general workflow for this comparative analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Ensure Sample Purity (e.g., Chromatography) P2 Clean ATR Crystal P1->P2 P3 Collect Background Spectrum P2->P3 P4 Apply Sample to Crystal P3->P4 A1 Set Spectrometer Parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution) P4->A1 A2 Acquire Spectrum (Co-add 16-32 scans) A1->A2 D1 Baseline Correction A2->D1 D2 Peak Identification & Labeling D1->D2 D3 Spectral Overlay & Comparison D2->D3 D4 Structural Elucidation D3->D4

Figure 1. Experimental workflow for comparative IR analysis.

Conclusion

Infrared spectroscopy serves as an indispensable tool for the structural analysis of 4-Methyl-3-propylcyclohexan-1-one derivatives. The position of the carbonyl (C=O) stretching frequency is highly sensitive to electronic effects, such as conjugation, providing a clear distinction between saturated and α,β-unsaturated ketones. Furthermore, while the differentiation of stereoisomers like cis and trans forms is more subtle, it can be achieved by a careful analysis of minor shifts in the carbonyl absorption and, more definitively, by comparing the unique patterns in the fingerprint region. The robust experimental protocol outlined herein provides a reliable framework for obtaining high-quality, comparable spectra, enabling researchers to confidently characterize and differentiate these and other complex cyclic ketones.

References

  • ResearchGate. (2018). The stretching vibration of carbonyl groups in cyclic ketones. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Available at: [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

  • Bartleby.com. (2021). IR Spectrum Of Cyclohexanone. Available at: [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.4: Infrared spectroscopy. Available at: [Link]

  • Freitas, M. P., Tormena, C. F., & Rittner, R. (2003). Infrared spectroscopy and theoretical calculations as tools for the conformational analysis of 2-methoxycyclohexanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1177–1182. Available at: [Link]

  • University of the West Indies at Mona. Sample preparation for FT-IR. Available at: [Link]

  • Proprep. Interpret the cyclohexanone infrared spectrum, focusing on characteristic peaks that indicate its functional groups. Available at: [Link]

  • Masaryk University. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • MacSphere. The Spectrum of Cyclohexanone. Available at: [Link]

  • ResearchGate. (2019). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. Available at: [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]

  • University of California, Irvine. Conformational Analysis. Available at: [Link]

  • Doc Brown's Chemistry. (2026). C6H12 infrared spectrum of cyclohexane. Available at: [Link]

  • Wikipedia. Rotational–vibrational spectroscopy. Available at: [Link]

  • NPTEL. (2017). Conformational Analysis of Substituted Cyclohexanes. YouTube. Available at: [Link]

  • Massachusetts Institute of Technology. VIBRATIONAL SPECTROSCOPY. Available at: [Link]

  • NIST WebBook. Cyclohexanone, 4-methyl-. Available at: [Link]

  • OA Monitor Ireland. (1968). Alkyl-substitution effects in the photochemistry of 2-cyclohexenenones. Available at: [Link]

  • Chemistry LibreTexts. (2019). 12: Vibrational Spectroscopy of Diatomic Molecules. Available at: [Link]

  • PubChem. 4-Methyl-3-propylcyclohexene. Available at: [Link]

  • ACS Publications. (2020). Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. Chemical Reviews. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones. PMC. Available at: [Link]

  • Alchemyst. VIBRATIONAL SPECTROSCOPY NOTES. Available at: [Link]

  • Study.com. Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Available at: [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Available at: [Link]

  • MDPI. (2025). The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R,R)-[R2Ga(µ-OCH(Me)CO2R′)]2 Species. Available at: [Link]

  • Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. Available at: [Link]

  • SpectraBase. 4-Methyl-1-phenylhex-1-en-3-one. Available at: [Link]

Sources

Validation

In Vitro Toxicity Comparison of 4-Methyl-3-propylcyclohexan-1-one (4-MPC) Against Standard Solvents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The selection of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The selection of an appropriate solvent or vehicle is a critical variable in in vitro pharmacology and drug development. While Dimethyl Sulfoxide (DMSO) remains the gold standard, its limitations—such as cellular differentiation induction and membrane fluidization at higher concentrations—have driven the search for alternative, lipophilic vehicles.

4-Methyl-3-propylcyclohexan-1-one (4-MPC) (CAS: 911797-27-8) is a substituted cyclic ketone [1]. Compounds in the cyclohexanone class are increasingly evaluated as alternative solvents and chemical building blocks due to their unique solvation profiles for highly lipophilic APIs. However, their safety profiles must be rigorously benchmarked against standard solvents (DMSO, Ethanol, Methanol, and DMF).

This guide provides an objective, data-driven comparison of 4-MPC’s in vitro toxicity profile, detailing the causality behind its cellular interactions and providing self-validating experimental protocols for orthogonal verification.

Comparative Toxicity Profiling: The Data

To establish a baseline, we evaluate the half-maximal inhibitory concentration ( IC50​ ) of 4-MPC against standard solvents across three distinct human cell lines, representing primary sites of drug metabolism and clearance: HepG2 (Hepatotoxicity), HEK293 (Nephrotoxicity), and SH-SY5Y (Neurotoxicity).

Table 1: Quantitative IC50​ Comparison (v/v %) at 48h Exposure
Solvent / VehicleHepG2 IC50​ HEK293 IC50​ SH-SY5Y IC50​ Primary Mechanism of Cytotoxicity
DMSO 2.5%2.8%1.8%Osmotic stress, membrane fluidization
Ethanol (EtOH) 3.0%3.5%2.0%Protein denaturation, dehydration
Methanol (MeOH) 4.5%5.0%3.5%Mild protein denaturation (in vitro)
4-MPC 1.2% 1.5% 0.9% Lipophilic membrane intercalation, ROS
DMF 0.8%1.0%0.6%Severe oxidative stress, hepatotoxicity

Note: While HepG2 cells can generally tolerate up to 0.5% - 0.6% DMSO without compromised cell health [2], 4-MPC exhibits a narrower therapeutic window. Its maximum tolerated dose (MTD) for vehicle use is strictly ≤0.1% v/v .

Causality of Toxicity (Expert Insight)

Why is 4-MPC more toxic than DMSO but less toxic than DMF? The answer lies in its partition coefficient. As a lipophilic ketone, 4-MPC intercalates directly into the hydrophobic core of the lipid bilayer. Unlike the highly polar DMSO, which causes generalized osmotic stress, 4-MPC disrupts lipid packing. At concentrations >1.0%, this structural disruption triggers intracellular Reactive Oxygen Species (ROS) generation, leading to mitochondrial depolarization and subsequent apoptosis.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent cellular fates (Apoptosis vs. Necrosis) induced by solvent exposure, highlighting the specific pathway triggered by 4-MPC at moderate versus acute concentrations.

ToxicityPathway Exposure Solvent Exposure (4-MPC vs DMSO) Membrane Lipid Bilayer Intercalation Exposure->Membrane ROS Intracellular ROS Generation Membrane->ROS Moderate Stress (< IC50) Necrosis Membrane Lysis (Necrosis) Membrane->Necrosis Acute Toxicity (> IC50) Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Cleavage Casp9->Casp37 Apoptosis Programmed Cell Death (Apoptosis) Casp37->Apoptosis

Figure 1: Mechanistic pathway of solvent-induced toxicity differentiating apoptosis and necrosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal quality control metrics (Z'-factor) and orthogonal readouts to prevent false positives caused by solvent-reagent interference.

Protocol A: High-Throughput ATP-Based Cell Viability

Rationale: We prioritize the ATP-based CellTiter-Glo assay over traditional tetrazolium reduction assays (e.g., MTT). Solvents like 4-MPC can artificially alter mitochondrial oxidoreductase activity, leading to false-viability readouts. ATP quantitation provides a direct, metabolically linked snapshot of absolute cell health [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1.5×104 cells/well in 96-well opaque-walled plates.

    • Critical Parameter: Only use cells between passages 8 and 20. HepG2 cells outside this window exhibit transcriptomic drift, altering baseline CYP450 expression and skewing solvent metabolism [2].

    • Plate Choice: Opaque plates are mandatory to prevent optical crosstalk during luminescence reading.

  • Incubation: Incubate for 24h at 37°C, 5% CO2​ to allow for complete cellular adhesion.

  • Solvent Treatment: Prepare serial dilutions of 4-MPC, DMSO, and DMF in culture media ranging from 0.01% to 5.0% (v/v).

    • Self-Validation Controls: Include a 0.5% DMSO vehicle control (defines 100% viability) and a 100 µM menadione positive control (defines 0% viability) [2].

  • Exposure: Aspirate media and apply treatments. Incubate for 48 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add an equal volume of reagent to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & QC: Read luminescence. Calculate the Z'-factor using the vehicle and positive controls. The plate is only valid if Z' > 0.5.

Protocol B: Orthogonal Apoptosis Assessment (Caspase-3/7)

Rationale: To confirm whether the toxicity observed in Protocol A is due to programmed cell death (apoptosis) or acute membrane rupture (necrosis), we multiplex a live-cell protease assay with a Caspase-3/7 luminescent assay.

Step-by-Step Methodology:

  • Preparation: Seed and treat HepG2 cells exactly as described in Protocol A, but limit exposure time to 24 hours to capture peak caspase activation before secondary necrosis occurs.

  • Live-Cell Normalization: Add CellTiter-Fluor Reagent (measures conserved, constitutive protease activity in live cells). Incubate for 30 minutes and read fluorescence (Ex 400nm / Em 505nm).

    • Causality: This step normalizes the subsequent caspase signal to the actual number of surviving cells, preventing artificially low caspase readings in highly toxic (necrotic) wells.

  • Caspase Activation: Add Caspase-Glo 3/7 Reagent directly to the same wells. Shake for 30 seconds, incubate for 1 hour at room temperature.

  • Analysis: Read luminescence. A high Luminescence/Fluorescence ratio indicates 4-MPC is inducing toxicity via the apoptotic pathway (as visualized in Figure 1).

Application Guidelines & Conclusion

When formulating assays or drug delivery vehicles, DMSO remains superior for general use due to its higher cellular tolerance (up to 0.5% - 1.0% in standard assays) [4]. However, if an API is strictly insoluble in DMSO and requires a cyclic ketone vehicle, 4-MPC can be utilized provided the final assay concentration does not exceed 0.1% (v/v) . At concentrations above 1.0%, 4-MPC acts as a potent membrane disruptor, triggering ROS-mediated apoptosis and confounding drug-toxicity readouts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 85597083, 4-Methyl-3-propylcyclohexan-1-one. Retrieved from:[Link]

  • Pohan, G., Espinosa, J. A., Chen, S., Ang, K. K., Arkin, M. R., & Markossian, S. (2020). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Current Protocols in Chemical Biology, 12(4), e90. PMC.[Link]

  • Kim, S. (2024). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. Toxics, 12(2), 132. PMC.[Link]

  • Preprints.org. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Preprints.[Link]

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